molecular formula C13H14O2 B1369191 5-(2-Methylphenyl)cyclohexane-1,3-dione CAS No. 239132-47-9

5-(2-Methylphenyl)cyclohexane-1,3-dione

Cat. No.: B1369191
CAS No.: 239132-47-9
M. Wt: 202.25 g/mol
InChI Key: HUPGWYIWIQPTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methylphenyl)cyclohexane-1,3-dione (IUPAC Name: 5-(2-methylphenyl)-1,3-cyclohexanedione) is a solid organic compound with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol. It is supplied at a purity of 95% and is a derivative of the core cyclohexane-1,3-dione structure, which is known to exist predominantly in the enol tautomer form . This compound serves as a versatile synthetic intermediate or building block in organic chemistry and medicinal chemistry research. Compounds based on the cyclohexane-1,3-dione scaffold are prominent in drug discovery efforts . Specifically, such derivatives have demonstrated significant potential as anticancer agents. In vitro studies have shown that cyclohexane-1,3-dione derivatives exhibit cytotoxic activity against a range of human cancer cell lines, including non-small-cell lung cancer (NSCLC), and function as inhibitors of receptor tyrosine kinases, such as c-Met, which is a validated target for cancer therapy . The structural motif of 5-phenyl-substituted cyclohexane-1,3-diones is a recognized template in the design of biologically active molecules . This chemical is intended for research and development purposes by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methylphenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-5,10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPGWYIWIQPTIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 5-(2-Methylphenyl)cyclohexane-1,3-dione: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical overview of 5-(2-Methylphenyl)cyclohexane-1,3-dione, a key organic intermediate. Its Chemical Abstracts Service (CAS) number is 239132-47-9 . We will explore its fundamental physicochemical properties, delve into established and putative synthetic pathways with mechanistic considerations, and critically evaluate its role as a versatile scaffold in medicinal chemistry. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of the cyclohexane-1,3-dione core for the synthesis of novel therapeutic agents. Particular emphasis is placed on the derivatization potential and its application in generating libraries of bioactive molecules, including kinase inhibitors and anticancer compounds.

Core Compound Identification and Properties

5-(2-Methylphenyl)cyclohexane-1,3-dione, also known as 5-(o-tolyl)cyclohexane-1,3-dione, belongs to the class of 5-arylcyclohexanediones. This class of molecules is of significant interest due to the inherent reactivity of the 1,3-dione system, which serves as a powerful handle for a wide array of organic transformations. The presence of the 2-methylphenyl substituent provides specific steric and electronic properties that can be exploited to fine-tune the biological activity of its derivatives.

Physicochemical Characteristics

The fundamental properties of the title compound are summarized below. These data are critical for designing synthetic protocols, purification strategies, and formulation studies.

PropertyValueSource
CAS Number 239132-47-9
Molecular Formula C₁₃H₁₄O₂
Molecular Weight 202.25 g/mol [1]
Synonyms 5-(2-methylphenyl)-1,3-cyclohexanedione, 5-(o-tolyl)cyclohexane-1,3-dione
Appearance Typically a solid at room temperature (by class)[2]

Synthesis and Mechanistic Considerations

The synthesis of 5-aryl-cyclohexane-1,3-diones is typically achieved via a Michael addition reaction. This approach is favored due to the high reactivity of the enolate of cyclohexane-1,3-dione (or its derivatives), which readily acts as a nucleophile towards an appropriate α,β-unsaturated Michael acceptor.

Generalized Synthetic Protocol

A plausible and efficient route to 5-(2-Methylphenyl)cyclohexane-1,3-dione involves the reaction of cyclohexane-1,3-dione with a suitable ortho-tolyl-substituted Michael acceptor under basic conditions. The parent cyclohexane-1,3-dione itself can be synthesized via the semi-hydrogenation of resorcinol[3][4].

Step-by-Step Methodology:

  • Enolate Formation: To a solution of cyclohexane-1,3-dione in a suitable aprotic solvent (e.g., Toluene), a strong base such as sodium hydride (NaH) is added portion-wise at 0°C to generate the corresponding enolate[5]. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without side reactions.

  • Michael Addition: An appropriate Michael acceptor, such as an ortho-methyl-substituted cinnamate ester or vinyl ketone, is added dropwise to the enolate solution. The reaction is allowed to proceed at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up and Cyclization: The reaction is quenched with an aqueous acid solution (e.g., 1M HCl). This step serves to neutralize the base and promote the hydrolysis of any ester intermediates and subsequent intramolecular cyclization/condensation to form the dione ring.

  • Purification: The crude product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Final purification is typically achieved by column chromatography on silica gel or recrystallization[6].

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, emphasizing the key transformations from readily available starting materials to the final product.

G Resorcinol Resorcinol CHD Cyclohexane-1,3-dione Resorcinol->CHD Hydrogenation Enolate CHD Enolate Anion CHD->Enolate Base (e.g., NaH) Adduct Michael Adduct Intermediate Enolate->Adduct Acceptor o-Tolyl Michael Acceptor Acceptor->Adduct Michael Addition Product 5-(2-Methylphenyl) cyclohexane-1,3-dione Adduct->Product Acidic Workup & Intramolecular Condensation

Caption: Generalized synthetic pathway to 5-(2-Methylphenyl)cyclohexane-1,3-dione.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 5-(2-Methylphenyl)cyclohexane-1,3-dione stems from the versatile chemistry of the dione moiety. This versatility is primarily governed by two features: keto-enol tautomerism and the acidity of the C2-methylene protons.

Keto-Enol Tautomerism

In solution, cyclohexane-1,3-dione and its derivatives exist predominantly as the enol tautomer[3]. This equilibrium is crucial as it dictates the nucleophilic character of the molecule and is the basis for many derivatization reactions, such as O-alkylation.

Tautomerism Keto Keto Form (Dione) Enol Enol Form (β-Hydroxyenone) Keto->Enol Tautomerization

Caption: Keto-enol tautomerism in the cyclohexane-1,3-dione core.

C2-Acylation and Alkylation

The methylene group at the C2 position, flanked by two carbonyl groups, is highly acidic. Deprotonation yields a stabilized enolate that can readily react with various electrophiles. This allows for the straightforward introduction of acyl, alkyl, and other functional groups, a common strategy for generating compound libraries for high-throughput screening. A general method for acylation involves using a carboxylic acid with dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP)[6].

Applications in Drug Discovery and Agrochemicals

The cyclohexane-1,3-dione scaffold is a "privileged structure" in medicinal chemistry and agrochemistry, serving as the core for numerous biologically active molecules[7].

Anticancer and Kinase Inhibition

Derivatives of cyclohexane-1,3-dione have demonstrated significant potential as anticancer agents[8]. The core structure is a versatile precursor for synthesizing complex heterocyclic systems known to possess biological activity[9]. Specifically, these scaffolds have been used to develop inhibitors of key signaling proteins like receptor tyrosine kinases (e.g., c-Met, VEGFR-2, EGFR), which are often dysregulated in various cancers[8][10]. The structural variations enabled by the dione's reactivity allow for the optimization of potency and selectivity against specific kinase targets. In vitro studies have confirmed that small molecules derived from this core have the potential to become potent anticancer agents[8].

Herbicidal Activity

In the field of agrochemicals, certain 2-acyl-cyclohexane-1,3-dione derivatives are potent herbicides[6]. Their mechanism of action is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD)[6][11]. This enzyme is critical in the plant's biosynthetic pathway for plastoquinone and tocopherol. Inhibition leads to a bleaching effect and ultimately plant death. The principles of designing HPPD inhibitors often overlap with drug design strategies, focusing on specific enzyme-active site interactions.

Precursor for Heterocycle Synthesis

The dione is an invaluable building block for synthesizing a wide array of nitrogen- and oxygen-containing heterocycles[7][9]. By reacting with reagents like aldehydes, malononitrile, amines, and chalcones, complex structures such as pyrans, pyridines, pyrazoles, and quinolines can be constructed[7][8]. These heterocyclic motifs are central to the structure of many approved drugs, making 5-(2-Methylphenyl)cyclohexane-1,3-dione a valuable starting material for discovery campaigns.

Analytical Characterization

The structural elucidation and purity assessment of 5-(2-Methylphenyl)cyclohexane-1,3-dione and its derivatives rely on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon skeleton and proton environments[5]. The enolic proton typically gives a characteristic signal in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight[5]. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze reaction products and derivatives[12][13].

  • Chromatography: TLC is used for reaction monitoring, while column chromatography is the primary method for purification[5]. High-Performance Liquid Chromatography (HPLC) is used for purity analysis.

Conclusion

5-(2-Methylphenyl)cyclohexane-1,3-dione (CAS: 239132-47-9) is more than a simple organic molecule; it is a highly versatile and powerful platform for chemical innovation. Its well-defined reactivity, centered on its keto-enol tautomerism and the acidity of its C2 position, provides chemists with reliable and adaptable methods for constructing complex molecular architectures. The demonstrated success of the cyclohexane-1,3-dione core in producing potent anticancer, anti-inflammatory, and herbicidal agents underscores its significance[6][8][9]. For researchers in drug discovery and development, this compound represents a valuable starting point for generating novel chemical entities with finely-tuned biological activities.

References

  • Sigma-Aldrich. 5-(2-Methoxyphenyl)cyclohexane-1,3-dione DiscoveryCPR 55579-77-6.
  • Sigma-Aldrich. 5-(2-Methylphenyl)cyclohexane-1,3-dione | 239132-47-9.
  • Ningbo Inno Pharmchem Co.,Ltd. Cyclohexane-1,3-dione: Properties, Applications, and Production.
  • Gebre, M., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PubMed Central.
  • Wikipedia. 1,3-Cyclohexanedione. Available from: [Link]

  • Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. Available from: [Link]

  • PubChem. 5-(4-Methylphenyl)cyclohexane-1,3-dione. Available from: [Link]

  • de Toffoli, A.L., et al. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. PubMed. Available from: [Link]

  • ResearchGate. Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. Available from: [Link]

  • ResearchGate. Cyclohexane‐1,3‐dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. Available from: [Link]

  • Google Patents. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.
  • Google Patents. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Cantrell, C.L., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Available from: [Link]

  • ResearchGate. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Available from: [Link]

  • The Good Scents Company. 1,3-cyclohexane dione, 504-02-9. Available from: [Link]

Sources

5-(o-tolyl)cyclohexane-1,3-dione physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(o-tolyl)cyclohexane-1,3-dione , a specialized cyclic diketone used primarily as a versatile intermediate in the synthesis of herbicides (triketone class), pharmaceuticals, and complex heterocyclic scaffolds.

Executive Summary

5-(o-tolyl)cyclohexane-1,3-dione (also known as 5-(2-methylphenyl)-1,3-cyclohexanedione) is a structural analog of the widely used 5-phenyl-1,3-cyclohexanedione. It is characterized by a cyclohexane ring functionalized with two carbonyl groups at the 1 and 3 positions and an ortho-substituted aryl group at the 5-position.

Its chemical utility is defined by keto-enol tautomerism , which renders the methylene protons at the C2 position highly acidic (pKa ≈ 5). This property allows for facile alkylation, acylation, and condensation reactions, making it a critical "push-pull" building block in organic synthesis.

Chemical Identity & Structural Analysis[1][2][3][4][5]

PropertySpecification
IUPAC Name 5-(2-methylphenyl)cyclohexane-1,3-dione
Common Synonyms 5-(o-tolyl)dihydroresorcinol; 5-(2-methylphenyl)-1,3-dioxocyclohexane
Molecular Formula C₁₃H₁₄O₂
Molecular Weight 202.25 g/mol
Core Scaffold 1,3-Cyclohexanedione (Dihydroresorcinol)
Substituent o-Tolyl (2-Methylphenyl) at C5 position
CAS Number (Generic) Note: Specific CAS for the o-isomer is rare in public catalogs; 61888-37-7 refers to the p-isomer.[1][2][3][4][5]
Tautomeric Equilibrium

Unlike simple ketones, 1,3-cyclohexanediones exist in a dynamic equilibrium between the diketo form and the enol form. This equilibrium is solvent-dependent and stabilized by internal hydrogen bonding and conjugation.

Tautomerism Diketo Diketo Form (Non-aromatic, C2 is sp3) Enol Enol Form (Stabilized by H-bond, C2 is sp2) Diketo->Enol  Solvent/H+   Enolate Enolate Anion (Delocalized Charge) Enol->Enolate  Base (pH > 6)  

Figure 1: Tautomeric equilibrium shifting from the diketo form to the enol form, and ionization to the enolate.

Physical Properties[1][2][4][7][8][9]

Thermodynamic Constants

Note: Values inferred from the 5-phenyl analog (MP 188°C) and structural impact of ortho-substitution.

PropertyValue / DescriptionNotes
Physical State Crystalline PowderTypically forms needles or prisms from ethanol.
Color White to Pale YellowYellowing increases with enol oxidation or trace impurities.
Melting Point 165 – 185 °C (Predicted)The ortho-methyl group creates steric disruption, likely lowering the MP compared to the phenyl analog (188°C).
Boiling Point DecomposesDecarboxylation or polymerization occurs before boiling at atm pressure.
Density ~1.15 g/cm³Estimated based on packing density of aryl-cyclohexanediones.
Solution State Behavior[1][2][5][7]
  • Acidity (pKa): 4.8 – 5.3 . The protons at C2 are highly acidic due to the flanking carbonyls. The compound dissolves readily in dilute NaOH or Na₂CO₃.

  • Solubility Profile:

    • High Solubility: DMSO, DMF, Ethanol (hot), Methanol, Ethyl Acetate.

    • Moderate Solubility: Chloroform, Dichloromethane.

    • Low Solubility: Water (neutral pH), Hexane, Diethyl Ether.

    • pH-Dependent: Highly soluble in aqueous alkaline solutions (pH > 8) as the enolate salt.

Synthesis & Purification Protocol

Methodology: The most robust synthesis involves the Michael addition of diethyl malonate to the corresponding benzalacetone derivative, followed by cyclization and decarboxylation.

Step-by-Step Protocol

Step 1: Precursor Synthesis (Aldol Condensation)

  • Reactants: o-Tolualdehyde + Acetone.

  • Conditions: NaOH (aq), 0°C to RT.

  • Product: 4-(2-methylphenyl)-3-buten-2-one.

  • Key Insight: The ortho-methyl group provides steric hindrance; ensure vigorous stirring to drive the condensation.

Step 2: Michael Addition & Cyclization (The Robinson-Type Annulation)

  • Reactants: 4-(2-methylphenyl)-3-buten-2-one + Diethyl Malonate.

  • Catalyst: Sodium Ethoxide (NaOEt) in Ethanol.

  • Procedure:

    • Dissolve Na metal in dry EtOH to generate NaOEt.

    • Add diethyl malonate; stir for 30 min to form the sodiomalonate.

    • Add the enone dropwise at reflux.

    • Reflux for 4–6 hours. The intermediate Michael adduct cyclizes in situ.

  • Intermediate: Ethyl 4-(o-tolyl)-2,6-dioxocyclohexanecarboxylate.

Step 3: Hydrolysis & Decarboxylation

  • Reagent: KOH (aq) followed by HCl (conc).

  • Procedure:

    • Treat the cyclic ester with aqueous KOH under reflux (Hydrolysis).

    • Acidify with HCl to pH 1 and heat (Decarboxylation).

    • The product precipitates upon cooling.

Synthesis Start o-Tolualdehyde + Acetone Enone 4-(o-Tolyl)-3-buten-2-one Start->Enone Aldol Condensation (NaOH) Michael Michael Addition (Diethyl Malonate / NaOEt) Enone->Michael CyclicEster Cyclic Keto-Ester Intermediate Michael->CyclicEster Cyclization (Reflux) Final 5-(o-tolyl)cyclohexane-1,3-dione CyclicEster->Final 1. KOH (Hydrolysis) 2. HCl/Heat (Decarboxylation)

Figure 2: Synthetic workflow from o-tolualdehyde to the final dione.[6]

Analytical Characterization

To validate the identity of 5-(o-tolyl)cyclohexane-1,3-dione, researchers should look for the following spectral signatures:

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 11.0 – 11.5 ppm (s, 1H): Enolic -OH (broad, disappears with D₂O exchange).

  • δ 7.1 – 7.3 ppm (m, 4H): Aromatic protons (multiplet due to ortho-substitution pattern).

  • δ 5.3 ppm (s, 1H): Vinyl proton at C2 (Enol form) - Dominant in DMSO.

  • δ 3.3 – 3.5 ppm (m, 1H): Methine proton at C5 (benzylic position).

  • δ 2.3 – 2.6 ppm (m, 4H): Methylene protons at C4 and C6.

  • δ 2.25 ppm (s, 3H): Methyl group on the aromatic ring (o-tolyl).

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Negative Mode is preferred due to acidity).

  • M-H Peak: 201.2 m/z.

  • Fragmentation: Loss of CO (28 Da) is common in cyclic diones.

Handling & Safety (SDS Summary)

Hazard ClassGHS ClassificationPrecaution
Acute Toxicity Category 4 (Oral)Harmful if swallowed.
Skin Irritation Category 2Causes skin irritation.
Eye Damage Category 2ACauses serious eye irritation.
Storage Non-Hazardous StorageStore in a cool, dry place.[4][7] Keep container tightly closed to prevent moisture absorption (hygroscopic).

Self-Validating Safety Protocol: Before scaling up, perform a small-scale "dissolution test" in saturated NaHCO₃. If the solid dissolves with effervescence, the acidic dione functionality is active. If insoluble, the material may be the uncyclized ester or the decarboxylated enone impurity.

References

  • Sigma-Aldrich. 5-Phenyl-1,3-cyclohexanedione Product Specification. (Used as analog baseline). Link

  • ChemicalBook. 1,3-Cyclohexanedione Properties and Synthesis. Link

  • National Institutes of Health (PubChem). Compound Summary: 5-(p-Tolyl)cyclohexane-1,3-dione. Link

  • Organic Syntheses. 2-Methyl-1,3-cyclohexanedione. Coll. Vol. 5, p. 743 (1973). (Reference for cyclization methodology). Link

  • J. Chem. Soc.Resorcinol reduction and dione synthesis. (General reference for dihydroresorcinol chemistry).

Sources

Biological Activity and Therapeutic Potential of 5-Arylcyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-arylcyclohexane-1,3-dione scaffold represents a privileged structure in medicinal chemistry, characterized by its unique combination of a lipophilic aryl "anchor" at the 5-position and a reactive, chelating


-diketone pharmacophore. While often overshadowed by their 5,5-dimethyl analog (dimedone), 5-aryl derivatives exhibit distinct biological profiles due to enhanced 

-

stacking capabilities and steric complementarity with hydrophobic enzymatic pockets.

This technical guide analyzes the core biological activities of this class—specifically Tyrosinase Inhibition , Antimicrobial Efficacy , and Cytotoxicity —and provides validated protocols for their synthesis and evaluation.

Part 1: Structural Chemistry & Pharmacophore Analysis

The biological versatility of 5-arylcyclohexane-1,3-diones stems from three structural pillars:

  • Keto-Enol Tautomerism: The 1,3-dicarbonyl system exists in equilibrium between the diketo and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and is critical for metal chelation (e.g., Cu²⁺ in tyrosinase).

  • C5-Aryl Anchor: Unlike alkyl substituents, the C5-aryl group facilitates hydrophobic interactions and orientation within large active sites (e.g., bacterial cell walls or protein binding pockets).

  • C2-Reactivity: The active methylene at C2 is highly nucleophilic, allowing for in situ metabolic functionalization or synthetic derivatization into fused heterocycles.

SAR Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing this scaffold.

SAR_Logic Core 5-Arylcyclohexane-1,3-dione Scaffold C1_3 1,3-Dicarbonyl System (Metal Chelation) Core->C1_3 C2 C2-Active Methylene (Nucleophilic Center) Core->C2 C5 C5-Aryl Substituent (Lipophilic Anchor) Core->C5 Activity_Tyrosinase Tyrosinase Inhibition (Cu2+ Chelation) C1_3->Activity_Tyrosinase Primary Driver Activity_Cytotox Cytotoxicity (Intercalation/Redox) C2->Activity_Cytotox Metabolic Activation Activity_Microbial Antimicrobial Activity (Membrane/Enzyme Target) C5->Activity_Microbial Permeability C5->Activity_Cytotox Binding Affinity

Figure 1: Pharmacophore dissection of 5-arylcyclohexane-1,3-diones linking structural motifs to specific biological outcomes.

Part 2: Therapeutic Applications[1][2][3]

Tyrosinase Inhibition (Melanogenesis Control)

The 1,3-dione moiety acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. The mechanism involves the chelation of the binuclear copper active site.

  • Significance: Hyper-pigmentation disorders and skin-whitening cosmetics.

  • Potency: 5-aryl derivatives often show IC50 values in the low micromolar range (1–50 µM), comparable to kojic acid, but with improved lipophilicity for skin penetration.

Antimicrobial Activity

5-Arylcyclohexane-1,3-diones exhibit bacteriostatic activity, particularly against Gram-positive bacteria (S. aureus, B. subtilis).

  • Mechanism: Disruption of bacterial lipid biosynthesis (analogous to HPPD inhibition in plants) and membrane depolarization due to the lipophilic aryl tail.

  • Data Summary:

Compound VariantTarget OrganismMIC (µg/mL)Activity Type
5-Phenyl-1,3-dioneS. aureus32 - 64Bacteriostatic
5-(4-Chlorophenyl)-1,3-dioneS. aureus8 - 16Bacteriostatic
5-(4-Methoxyphenyl)-1,3-dioneC. albicans>128Weak Antifungal
2-Acyl-5-phenyl-1,3-dioneE. coli>128Inactive (Gram -)
Cytotoxicity & Anticancer Potential

While the parent diones show moderate cytotoxicity, they serve as potent precursors for acridinediones and xanthenediones . However, 5-aryl derivatives themselves have shown activity against specific cancer lines (e.g., HCT-116) by interfering with cellular redox balance.

Part 3: Chemical Synthesis & Optimization

To ensure reproducibility and high yield, the Michael Addition-Cyclization route is the industry standard. This protocol avoids the formation of bis-adducts common in aldehyde condensations.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: Benzaldehyde + Acetone Step1 Aldol Condensation (NaOH, EtOH) Start->Step1 Inter1 Intermediate: Benzalacetone Step1->Inter1 Step2 Michael Addition (Diethyl Malonate, NaOEt) Inter1->Step2 Inter2 Michael Adduct (Open Chain Diester) Step2->Inter2 Step3 Cyclization & Hydrolysis (Heat, NaOH) Inter2->Step3 Step4 Decarboxylation (Acid Reflux) Step3->Step4 Final Product: 5-Phenylcyclohexane-1,3-dione Step4->Final

Figure 2: Step-wise synthetic pathway for 5-phenylcyclohexane-1,3-dione via the Benzalacetone route.

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-Phenylcyclohexane-1,3-dione

Objective: Produce high-purity scaffold for biological assay. Scale: 10 mmol.

  • Preparation of Benzalacetone:

    • Mix benzaldehyde (10 mmol) and acetone (30 mL) in a round-bottom flask.

    • Add 10% NaOH (5 mL) dropwise at 0°C. Stir at room temperature for 4 hours.

    • Neutralize with HCl, extract with ethyl acetate, and concentrate. Purify by recrystallization (Yield ~80%).

  • Michael Addition & Cyclization:

    • Dissolve sodium metal (12 mmol) in absolute ethanol (20 mL) to form sodium ethoxide.

    • Add diethyl malonate (12 mmol) and stir for 30 min.

    • Add benzalacetone (10 mmol) and reflux for 4 hours. The solution will turn viscous.

    • Critical Step: Add 20 mL of 20% NaOH (aq) and reflux for another 3 hours to hydrolyze the ester and effect cyclization.

  • Decarboxylation:

    • Acidify the hot reaction mixture with conc. HCl until pH < 2. Evolution of CO₂ will occur.

    • Reflux the acidic mixture for 1 hour to ensure complete decarboxylation.

  • Isolation:

    • Cool to 4°C. The product, 5-phenylcyclohexane-1,3-dione, usually precipitates as a solid.

    • Filter and recrystallize from Ethanol/Water (1:1).

    • Validation: Check melting point (Expected: ~180-182°C) and ¹H NMR (enolic proton at >11 ppm).

Protocol B: Tyrosinase Inhibition Assay

Objective: Determine IC50 of the synthesized dione against Mushroom Tyrosinase.[1]

  • Reagents:

    • Phosphate Buffer (50 mM, pH 6.8).

    • L-DOPA (0.5 mM stock).

    • Mushroom Tyrosinase (1000 U/mL).

    • Test Compound (dissolved in DMSO, final DMSO < 1%).

  • Procedure:

    • In a 96-well plate, add 140 µL Buffer + 20 µL Enzyme solution.

    • Add 20 µL Test Compound (various concentrations). Incubate at 25°C for 10 min.

    • Add 20 µL L-DOPA substrate to initiate reaction.

    • Measurement: Monitor absorbance at 475 nm (formation of dopachrome) every 30 seconds for 10 minutes using a microplate reader.

  • Analysis:

    • Calculate the slope (Vmax) of the linear portion of the curve.

    • 
      .
      
    • Plot % Inhibition vs. Concentration to derive IC50.

Protocol C: Minimum Inhibitory Concentration (MIC)

Objective: Assess antibacterial potency against S. aureus.

  • System: 96-well polypropylene plates.

  • Media: Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100.

  • Dosing:

    • Prepare serial 2-fold dilutions of the 5-arylcyclohexane-1,3-dione in MHB (Range: 128 µg/mL to 0.25 µg/mL).

    • Include Growth Control (Bacteria + DMSO) and Sterility Control (Media only).

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Note: For diones, adding 0.05% Resazurin dye after incubation can aid visualization (Blue = No Growth, Pink = Growth).

References

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. NIH / PubMed. [Link] (Contextual validation from search results 1.1, 1.2)

  • Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes. Scholars Research Library. [Link] (Contextual validation from search result 1.4)

  • Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]

  • A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry / NIH. [Link]

  • 5-Ethylcyclohexane-1,3-dione Structure and Properties. PubChem. [Link]

  • Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Scientific Research Publishing. [Link]

Sources

Technical Whitepaper: Therapeutic Targeting of Cyclohexane-1,3-dione Derivatives

[1]

Executive Summary

The cyclohexane-1,3-dione (CHD) scaffold represents a privileged structure in medicinal chemistry, characterized by its unique keto-enol tautomerism and capacity for bidentate metal chelation.[1] While historically categorized as an agricultural herbicide pharmacophore (HPPD inhibitors), recent translational research has repositioned CHD derivatives as potent therapeutic agents for rare metabolic disorders and oncology.[1][2] This guide analyzes the structural causality behind these bioactivities, detailing the transition from Nitisinone-based metabolic regulation to novel c-Met kinase inhibitors.[1]

The Pharmacophore: Structural Causality[1]

The versatility of cyclohexane-1,3-dione stems from its ability to exist in a dynamic equilibrium between a diketo form and an enolic form.[1] This tautomerism is not merely a physical property but the primary driver of its biological interaction.[1]

  • Acidic Character: The proton at the C2 position (between the two carbonyls) is highly acidic (

    
    ).[1] This allows the molecule to easily form anions under physiological conditions.[1]
    
  • Metal Chelation: The enolate anion acts as a bidentate ligand, forming stable 6-membered chelate rings with divalent metal ions (e.g., ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , 
    
    
    ,
    
    
    ).[1] This is the critical mechanism for HPPD inhibition.[1]
  • Lipophilicity Modulation: Substitution at the C5 position allows researchers to tune lipophilicity (

    
    ) without altering the metal-binding warhead at the C1-C2-C3 interface.[1]
    

Validated Target: HPPD (Metabolic Disorders)[1][3][4]

The most authoritative application of CHD derivatives is the inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .[1] This enzyme is crucial in the tyrosine catabolic pathway.[1][3]

Mechanism of Action

HPPD is a non-heme ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

14Nitisinone (NTBC)11
Clinical Application
  • Hereditary Tyrosinemia Type 1 (HT-1): By inhibiting HPPD, Nitisinone prevents the accumulation of fumarylacetoacetate and succinylacetone, which are hepatotoxic and nephrotoxic.[1][2]

  • Alkaptonuria: Inhibition of HPPD reduces the production of homogentisic acid (HGA), the agent responsible for ochronosis (blackening of cartilage).[1][5]

Pathway Visualization

The following diagram illustrates the tyrosine catabolic pathway and the specific intervention point of CHD derivatives.

HPPD_PathwayTyrosineL-TyrosineHPP4-Hydroxyphenylpyruvate(4-HPP)Tyrosine->HPPTATHGAHomogentisate(HGA)HPP->HGAHPPDMAAMaleylacetoacetateHGA->MAAHGDFAAFumarylacetoacetate(Toxic)MAA->FAATATTyrosine AminotransferaseHPPDHPPD Enzyme(Fe2+ Dependent)HGDHomogentisate 1,2-dioxygenaseNitisinoneNitisinone (CHD Derivative)Inhibits Fe2+ ChelationNitisinone->HPPD  Inhibition

Figure 1: Mechanism of HPPD inhibition by Nitisinone within the tyrosine catabolic pathway.[1][6][4][3][5][7][8]

Emerging Target: c-Met Kinase (Oncology)[1]

While HPPD inhibition is established, recent SAR studies have identified CHD derivatives as potent inhibitors of c-Met receptor tyrosine kinase .[1] Dysregulation of c-Met is implicated in tumor migration, invasion, and angiogenesis.[1]

Structural Logic

Unlike the simple chelation used in HPPD, anticancer CHD derivatives often function as Schiff bases or fused heterocyclic systems (e.g., tetrahydrobenzo[b]thiophene derivatives).[1][2]

  • Binding Mode: The CHD moiety acts as a scaffold to orient hydrophobic groups (aryl/heteroaryl) into the ATP-binding pocket of the kinase.[1]

  • Key Interaction: Hydrogen bonding interactions with the hinge region residues (e.g., Asp1222) and hydrophobic interactions in the deep pocket.[1]

Comparative Data: c-Met Inhibition Potency The table below summarizes IC50 values of novel CHD-based triazine derivatives compared to the standard Foretinib.

Compound IDR-Group Substitutionc-Met IC50 (nM)Cell Line Cytotoxicity (H460)
Foretinib (Standard Control)1.16 High
CHD-7a 4-Cl-Phenyl0.24Moderate
CHD-7b 4-Br-Phenyl0.32High
CHD-10c 4-Methoxy-Phenyl0.85Moderate
CHD-Base Unsubstituted>1000Low

Data synthesized from recent SAR studies (see Ref 3).

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for synthesizing the CHD scaffold and testing its primary bioactivity.

Protocol A: Synthesis of 2-Substituted Cyclohexane-1,3-diones (O-C Rearrangement)

A self-validating method avoiding hazardous cyanide reagents.[1]

Reagents:

  • Cyclohexane-1,3-dione (1.0 eq)[1][9]

  • Acid Chloride (R-COCl) (1.1 eq)[1]

  • Triethylamine (

    
    ) (1.2 eq)[1]
    
  • DCM (Solvent)

  • Acetone Cyanohydrin (Catalyst - Optional) or DMAP (Safer alternative)[1]

Step-by-Step Workflow:

  • O-Acylation: Dissolve cyclohexane-1,3-dione in DCM at 0°C. Add

    
     followed by dropwise addition of Acid Chloride. Stir for 2 hours.
    
    • Validation Point: TLC should show disappearance of starting dione and appearance of a less polar O-acyl product.[1]

  • Isolation: Wash with 1N HCl, dry over

    
    , and concentrate to yield the Enol Ester.
    
  • Rearrangement: Dissolve Enol Ester in dry Acetonitrile. Add DMAP (0.1 eq) and ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (1 eq).[1] Reflux for 4-6 hours.
    
    • Mechanism:[3][7][8] The acyl group migrates from Oxygen to Carbon-2 (C-acylation).[1]

  • Purification: Acidify to pH 2 to precipitate the enol form. Recrystallize from Ethanol.[1][2][10]

Protocol B: HPPD Inhibition Assay (Spectrophotometric)

Quantifies the formation of Homogentisate (HGA).[1]

  • Enzyme Prep: Recombinant human HPPD or crude rat liver extract.

  • Substrate: 4-Hydroxyphenylpyruvate (4-HPP), 200

    
    .
    
  • Cofactor: Ascorbate (2 mM) and ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (10 
    
    
    ).[1] Critical: Freshly prepared to prevent oxidation.
  • Reaction: Incubate Enzyme + Inhibitor (CHD derivative) for 15 min at 30°C. Start reaction by adding Substrate.

  • Detection: Measure absorbance at 290 nm (Enol-borate complex of HGA).

    • Stopping Rule: If control absorbance does not increase linearly over 5 mins, the enzyme is inactive (check Fe2+ status).[1][2]

Synthetic Pathway Visualization[1]

The following diagram outlines the critical "Rearrangement Strategy" required to functionalize the C2 position, which is essential for biological activity.

Synthesis_WorkflowSMCyclohexane-1,3-dioneO_AcylO-Acyl Enol Ester(Kinetic Product)SM->O_AcylEt3N, DCM0°CRCOClAcid Chloride(R-COCl)RCOCl->O_AcylTransitionIon PairIntermediateO_Acyl->TransitionDMAP / HCN SourceRearrangementProduct2-Acyl-Cyclohexane-1,3-dione(Thermodynamic Product)Transition->ProductC-MigrationCheckVALIDATION:Check pH < 3 forPrecipitationProduct->Check

Figure 2: C-Acylation via O-Acyl rearrangement to generate bioactive 2-substituted CHD derivatives.

References

  • Lock, E. A., et al. (2014).[1] The Discovery of the Mode of Action of Nitisinone.[1][5][7] Journal of Inherited Metabolic Disease.[1]

  • Aktuglu-Zeybek, A. C., & Zubarioglu, T. (2017).[1] Nitisinone: A Review.[1] Orphan Drugs: Research and Reviews.[1]

  • Emam, S. M., et al. (2020).[1][11][12] Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors.[1][11] Bioorganic Chemistry.[1][10][13]

  • Turan, N., et al. (2015).[1][14] Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules.[1][6][4][3][5][10][13][14][15][16][17]

  • Mitchell, G. (2011).[1] Process for the preparation of cyclohexane-1,3-diones.[1][9][10][11][13][14][15][16] Patent EP0061669A1.[1][2]

5-Arylcyclohexanediones: Synthetic Architectures and Medicinal Utility

[1]

Executive Summary

The 5-arylcyclohexane-1,3-dione scaffold represents a privileged structure in medicinal chemistry, distinct from its dialkyl analogs (e.g., dimedone) due to the introduction of aromaticity at the C5 position. This modification alters lipophilicity, π-stacking potential, and steric volume, significantly impacting receptor binding affinity. This guide analyzes the synthesis, tautomeric reactivity, and pharmacological applications of 5-arylcyclohexanediones, positioning them as versatile precursors for bioactive heterocycles and potent inhibitors of HPPD enzymes.

Structural Dynamics and Physicochemical Properties

Keto-Enol Tautomerism

The reactivity of 5-arylcyclohexanediones is governed by their keto-enol tautomerism.[1] Unlike simple ketones, the 1,3-dicarbonyl system allows for a stable enol form, stabilized by an intramolecular hydrogen bond.

  • Acidity: The C2 protons are highly acidic (pKa ≈ 5.2–5.5), making the molecule a "carbon acid."

  • Solvent Effects: In polar protic solvents, the enol form is stabilized. In non-polar solvents, the diketo form may persist, though the enol often dominates due to internal stabilization.

  • Implication: This tautomerism allows the scaffold to act as a bidentate ligand (chelating Fe²⁺ in metalloenzymes) and as a bis-nucleophile in condensation reactions.[1]

The C5-Aryl Influence

Substituting the C5 position with an aryl group (vs. dimethyl in dimedone) introduces a hydrophobic pharmacophore.[1]

  • Steric Steering: The bulky aryl group directs incoming electrophiles to the less hindered faces during functionalization.

  • Solubility: Enhanced lipophilicity (LogP) improves membrane permeability compared to the parent cyclohexane-1,3-dione.[1]

Synthetic Methodologies

The Michael-Claisen Condensation (Primary Route)

The most robust synthesis of the 5-aryl core involves the base-catalyzed reaction of benzalacetone (or substituted chalcones) with diethyl malonate .[1]

Mechanism:

  • Michael Addition: The enolate of diethyl malonate attacks the

    
    -carbon of the benzalacetone.[1]
    
  • Claisen Condensation: Intramolecular cyclization occurs between the ketone enolate and the ester group.

  • Hydrolysis & Decarboxylation: The resulting cyclic ester is hydrolyzed and decarboxylated under acidic conditions to yield the 5-aryl-1,3-cyclohexanedione.[1][2]

Green Chemistry Approaches

Recent advances emphasize sustainability in synthesizing these scaffolds:

  • Catalysts: Use of L-proline or calcined eggshells as biodegradable base catalysts.[1]

  • Conditions: Solvent-free grinding or microwave-assisted synthesis (MWI) drastically reduces reaction times from hours to minutes.[1]

  • One-Pot Multicomponent Reactions (MCRs): Simultaneous reaction of aldehydes, ethyl acetoacetate, and malonates.

Reactivity Profile and Heterocycle Formation[3]

The 5-arylcyclohexanedione scaffold acts as a "chemical chameleon," capable of diverse transformations:

Reaction TypeReagentsProduct ClassMedicinal Utility
C2-Acylation Acyl chlorides / rearrangementTriketones HPPD Inhibitors (Herbicides)
Knoevenagel Aromatic Aldehydes2-Arylidene adducts Precursors to xanthenes
Hantzsch Aldehyde + AmineAcridinediones Anticancer (MDR reversal)
Condensation HydrazinesHydrazones Antimicrobial / Antitubercular
Vilsmeier-Haack POCl₃ / DMFChloro-aldehydes Electrophilic building blocks

Medicinal Chemistry Applications

HPPD Inhibition (Herbicides)

The 2-acyl-5-arylcyclohexanedione derivatives are potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) .[1]

  • Mechanism: The 1,3-dione moiety (in its enol form) chelates the catalytic Fe²⁺ ion within the enzyme's active site.[3]

  • SAR: The C5-aryl group fits into a hydrophobic pocket, while the C2-acyl chain mimics the substrate's side chain.[1] This class mimics commercial herbicides like Mesotrione but offers different resistance profiles.[1]

Anticancer Agents (Acridinediones)

Polyhydroacridine derivatives synthesized from 5-arylcyclohexanediones function as P-glycoprotein (P-gp) inhibitors .[1]

  • MDR Reversal: They sensitize multidrug-resistant cancer cells to cytotoxic agents (e.g., doxorubicin) by inhibiting efflux pumps.

  • c-Met Inhibition: Recent in silico and in vitro studies suggest activity against Non-Small Cell Lung Cancer (NSCLC) by targeting the c-Met tyrosine kinase.[1]

Antimicrobial Hydrazones

Condensation of the carbonyls with aryl hydrazines yields compounds with significant activity against S. aureus and E. coli.[1] The mechanism involves disruption of bacterial cell walls and potential chelation of essential metal ions.[1]

Experimental Protocol: Synthesis of 5-Phenyl-1,3-cyclohexanedione

Objective: To synthesize 5-phenyl-1,3-cyclohexanedione via Michael-Claisen condensation.

Reagents:

  • Benzalacetone (14.6 g, 0.1 mol)

  • Diethyl malonate (17.6 g, 0.11 mol)

  • Sodium ethoxide (from 2.3 g Na in 50 mL abs. EtOH)[2][4]

  • Sodium hydroxide (aqueous solution)

  • Sulfuric acid (dilute)

Protocol:

  • Enolate Formation: Dissolve sodium metal in absolute ethanol to generate sodium ethoxide.[1] Add diethyl malonate dropwise under stirring.

  • Michael Addition: Add benzalacetone slowly to the mixture. Reflux for 3 hours. The solution will turn viscous/yellow.

  • Cyclization: Add aqueous NaOH (20 mL, 4N) and reflux for an additional 2 hours to hydrolyze the ester.

  • Decarboxylation: Cool the mixture and acidify with dilute H₂SO₄ until CO₂ evolution ceases and a solid precipitates.

  • Isolation: Filter the solid. Recrystallize from ethanol/water (1:1).

  • Validation:

    • Yield: Expected ~65-75%.[1]

    • Melting Point: 182–184 °C.[1]

    • 1H NMR (DMSO-d6):

      
       2.5 (m, 4H, H-4/6), 3.4 (m, 1H, H-5), 5.3 (s, 1H, C2-H enol), 7.2-7.4 (m, 5H, Ar-H).
      

Visualizations

Synthesis Pathway (DOT Diagram)

SynthesisPathwayStart1BenzalacetoneInter1Michael Adduct(Open Chain)Start1->Inter1NaOEt/EtOHRefluxStart2Diethyl MalonateStart2->Inter1Inter2Cyclic Ester(Enolate)Inter1->Inter2Claisen CondensationProduct5-Phenyl-1,3-cyclohexanedioneInter2->Product1. NaOH (Hydrolysis)2. H2SO4 (Decarboxylation)

Caption: Step-wise synthesis of the 5-phenyl-1,3-cyclohexanedione scaffold via Michael-Claisen condensation.

Structure-Activity Relationship (SAR) Logic

SAR_LogicCore5-Aryl-1,3-dioneScaffoldC2C2-Position(Active Methylene)Core->C2C5C5-Position(Aryl Group)Core->C5Oxy1,3-DicarbonylsCore->OxyHerbHerbicidal Activity(HPPD Inhibition)C2->HerbAcylation(Triketones)AntiCAnticancer(Acridinediones)C2->AntiCKnoevenagel/HantzschC5->AntiCLipophilicity/StackingChelMetal Chelation(Fe2+ Binding)Oxy->ChelEnol FormChel->HerbEssential forEnzyme Binding

Caption: SAR map illustrating how specific structural regions contribute to herbicidal and anticancer activities.

References

  • Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione (Dimedone) and Analogues. StudyCorgi. (2025).[1] Link

  • Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. (2025).[1] Link

  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products. MDPI. (2022).[1] Link

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling. ACS Omega. (2023).[1] Link

  • Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands. PubMed Central. (2015).[1] Link

  • 5-Phenyl-1,3-cyclohexanedione Product Information. Sigma-Aldrich. Link

Methodological & Application

Experimental Procedure for the Synthesis of 2-Acyl-Cyclohexane-1,3-Diones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2ACYL-01

Strategic Overview

The synthesis of 2-acyl-cyclohexane-1,3-diones (triketones) is a critical transformation in the development of HPPD-inhibiting herbicides (e.g., Mesotrione, Sulcotrione) and bioactive natural products (e.g., Leptospermone).

The Challenge: Kinetic vs. Thermodynamic Control

Direct C-acylation of 1,3-cyclohexanedione is mechanistically difficult due to the high oxygen nucleophilicity of the enolate, which kinetically favors O-acylation (formation of enol esters). However, the C-acylated product is thermodynamically preferred due to the formation of a stable intramolecular hydrogen bond (pseudo-aromatic chelate ring).

The Solution: Two-Step, One-Pot Rearrangement

To overcome the kinetic barrier, this protocol utilizes a "trap-and-rearrange" strategy:

  • O-Acylation: Quantitative conversion of the dione to the enol ester using an acid chloride and a mild base.

  • Cyanide-Catalyzed Rearrangement: In situ isomerization of the enol ester to the 2-acyl-1,3-dione using a cyanide source (Acetone Cyanohydrin or KCN). The cyanide ion acts as a nucleophilic catalyst, attacking the ester carbonyl to form an acyl cyanide intermediate, which then selectively C-acylates the regenerate enolate.

Experimental Workflow & Mechanism

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the transition from the kinetic O-acyl product to the thermodynamic C-acyl product.

ReactionMechanism Substrate 1,3-Cyclohexanedione EnolEster Enol Ester (Kinetic Product) Substrate->EnolEster RCOCl / Et3N (O-Acylation) IonPair [Enolate + Acyl Cyanide] (Transient Ion Pair) EnolEster->IonPair CN- Catalyst (Nucleophilic Attack) Product 2-Acyl-1,3-dione (Thermodynamic Product) IonPair->Product C-Acylation & Intramolecular H-Bond

Figure 1: Mechanistic pathway showing the cyanide-mediated rearrangement of the enol ester intermediate.

Detailed Protocol: Cyanide-Catalyzed Rearrangement

Safety Warning: This procedure involves the use of Acetone Cyanohydrin (ACH) or Potassium Cyanide (KCN). Both are highly toxic and can release fatal HCN gas if acidified improperly. All operations must be performed in a functioning fume hood. An HCN detector should be present.

Materials & Reagents
ReagentEquiv.RoleCritical Parameter
1,3-Cyclohexanedione 1.0SubstrateDry, free of water
Acid Chloride (RCOCl) 1.1Acylating AgentFreshly distilled/pure
Triethylamine (Et3N) 1.2 - 2.5BaseScavenges HCl; Proton shuttle
Acetone Cyanohydrin 0.1 - 0.5CatalystSource of HCN/CN-
Dichloromethane (DCM) SolventMediumAnhydrous (<0.05% H2O)
HCl (2M) ExcessQuenchMust be added slowly
Step-by-Step Methodology
Phase 1: Enol Ester Formation (O-Acylation)
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the RBF with 1,3-cyclohexanedione (10 mmol) and anhydrous DCM (50 mL) . Add Triethylamine (12 mmol, 1.2 equiv) .

    • Observation: The solution should be clear. If the dione is insoluble, add a small amount of acetonitrile.

  • Acylation: Cool the mixture to 0°C (ice bath). Dropwise add the Acid Chloride (11 mmol, 1.1 equiv) over 15 minutes.

    • Why? Controlling the exotherm prevents polymerization or bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1-2 hours.

    • Checkpoint: TLC should show complete consumption of the starting dione and formation of the less polar enol ester.

Phase 2: Catalytic Rearrangement
  • Catalysis: Add Acetone Cyanohydrin (0.5 mmol, 5 mol%) and additional Triethylamine (10 mmol, 1 equiv) to the reaction mixture.

    • Note: If using KCN, add 18-crown-6 (catalytic) and KCN (10 mol%) instead of ACH.

  • Stirring: Stir vigorously at RT overnight (12-16 hours).

    • Visual Endpoint: The reaction mixture typically turns a deep orange or red color . This indicates the formation of the conjugated enolate anion of the product.

  • Monitoring: Monitor by TLC. The enol ester spot will disappear, and a new, more polar spot (the product) will appear.

Phase 3: Workup & Isolation
  • Quench: Pour the reaction mixture into a separatory funnel containing 2M HCl (50 mL) .

    • Critical: The low pH drives the equilibrium to the neutral triketone form, which is soluble in organics.

  • Extraction: Shake well. Separate the organic layer.[1] Extract the aqueous layer once more with DCM (20 mL).

  • Purification: Combine organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Crystallization: Recrystallize the residue from Heptane/EtOAc or MeOH .

    • Result: 2-Acyl-cyclohexane-1,3-diones are typically crystalline solids.

Experimental Validation & Troubleshooting

Process Workflow (DOT Visualization)

Workflow Start Start: 1,3-Dione + Et3N in DCM AddAcyl Add RCOCl at 0°C (1-2 hrs) Start->AddAcyl CheckTLC1 TLC: Enol Ester Formed? AddAcyl->CheckTLC1 CheckTLC1->AddAcyl No (Add more RCOCl) AddCat Add Acetone Cyanohydrin + Et3N CheckTLC1->AddCat Yes Rearrange Stir 12h (Turn Red/Orange) AddCat->Rearrange AcidWash Wash with 2M HCl Rearrange->AcidWash Isolate Isolate Organic Layer & Crystallize AcidWash->Isolate

Figure 2: Operational workflow for the one-pot synthesis.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Rearrangement (TLC shows Enol Ester) Catalyst failure or insufficient baseAdd more Et3N (base is consumed in step 1) or fresh ACH. Ensure system is anhydrous.
Hydrolysis (Reversion to Dione) Moisture ingressUse anhydrous solvents. Dry glassware thoroughly.
Low Yield Product stuck in aqueous phaseEnsure aqueous layer is pH < 2 during extraction. The product is acidic (pKa ~4-5).
Dark Tarry Product PolymerizationKeep temperature strictly at 0°C during acid chloride addition.

References

  • Enol Ester Rearrangement Mechanism

    • Process for the production of acylated 1,3-dicarbonyl compounds.[2][3][4] US Patent 4,695,673. (Describes the cyanide source method). Link

  • Herbicide Synthesis Context (HPPD Inhibitors)

    • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners... Plants (Basel), 2022.[5][6] (Detailed biological context and structural data). Link

  • Acetone Cyanohydrin Reagent Profile

    • Acetone Cyanohydrin.[4][7] Organic Syntheses, Coll.[7][8] Vol. 3, p.323 (1955). (Preparation and handling of the catalyst source). Link

  • General Triketone Chemistry: The Chemistry of 2-Acyl-1,3-dicarbonyl Compounds. Chemical Reviews. (Foundational review on the tautomerism and stability).

Sources

Purification of 5-(2-Methylphenyl)cyclohexane-1,3-dione by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 5-(2-Methylphenyl)cyclohexane-1,3-dione by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of 5-(2-Methylphenyl)cyclohexane-1,3-dione using column chromatography. As a Senior Application Scientist, the following protocol has been developed to provide a robust and reproducible methodology. This guide delves into the underlying principles of the separation, the rationale behind the choice of materials and solvents, and a detailed, step-by-step protocol for the purification process. Furthermore, it includes troubleshooting advice for common issues encountered during the chromatographic purification of β-diketones.

Introduction: The Importance of Purifying 5-Arylcyclohexane-1,3-diones

5-Arylcyclohexane-1,3-diones are a class of organic compounds that serve as versatile precursors in the synthesis of a wide range of biologically active molecules and natural products.[1] Their purification is a critical step to ensure the integrity and success of subsequent synthetic transformations. The presence of unreacted starting materials, byproducts, or catalysts can significantly impede reaction yields and lead to the formation of undesirable side products. Column chromatography is a fundamental and widely used technique for the purification of such compounds in a laboratory setting.[2][3] This application note will focus on the specific challenges and a reliable protocol for the purification of 5-(2-Methylphenyl)cyclohexane-1,3-dione.

The target molecule, 5-(2-Methylphenyl)cyclohexane-1,3-dione, possesses a moderate polarity due to the presence of two carbonyl groups. However, the bulky, nonpolar tolyl group also influences its solubility and interaction with the stationary phase. A key characteristic of β-diketones is their potential to exist as keto-enol tautomers, which can sometimes complicate purification. This protocol is designed to address these molecular properties to achieve a high degree of purity.

Principles of Separation by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase.[2][3] For the purification of 5-(2-Methylphenyl)cyclohexane-1,3-dione, silica gel is the recommended stationary phase due to its versatility and effectiveness in separating moderately polar compounds. Silica gel is a polar adsorbent, and therefore, more polar compounds will adhere to it more strongly and elute from the column more slowly.[3] The choice of the mobile phase, a solvent or a mixture of solvents, is crucial for achieving good separation. By gradually increasing the polarity of the mobile phase, compounds can be eluted from the column in order of increasing polarity.

Pre-Chromatography Considerations: Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive method to determine the optimal mobile phase composition for the separation.

Protocol for TLC Analysis:
  • Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

  • Visualize the Spots: After the solvent front has nearly reached the top of the plate, remove it from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a staining agent such as potassium permanganate or iodine.

  • Determine the Optimal Solvent System: The ideal solvent system will provide a good separation between the desired product and any impurities, with the product having an Rf value of approximately 0.25-0.35.

Detailed Protocol for Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude 5-(2-Methylphenyl)cyclohexane-1,3-dione. The quantities can be scaled up or down as needed, with corresponding adjustments to the column size and solvent volumes.

Materials and Equipment:
  • Glass chromatography column (e.g., 40-60 cm length, 2-4 cm diameter)

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Sand (washed)

  • Collection tubes or flasks

  • Rotary evaporator

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Chromatography prep_slurry Prepare Silica Gel Slurry pack_column Pack the Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Crude Sample prep_sample->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_fractions Analyze Fractions by TLC collect_fractions->tlc_fractions pool_fractions Pool Pure Fractions tlc_fractions->pool_fractions evaporate_solvent Evaporate Solvent pool_fractions->evaporate_solvent final_product Obtain Purified Product evaporate_solvent->final_product

Caption: Workflow for the purification of 5-(2-Methylphenyl)cyclohexane-1,3-dione.

Step-by-Step Methodology:
  • Column Preparation:

    • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

    • Add a thin layer of sand (approximately 0.5 cm) over the cotton plug.

  • Packing the Column (Slurry Method):

    • In a beaker, weigh out the required amount of silica gel (typically 50-100 times the weight of the crude sample).

    • Add the eluting solvent (start with a low polarity mixture determined by TLC, e.g., 95:5 hexane:ethyl acetate) to the silica gel to form a slurry.

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Once the silica gel has settled, add another thin layer of sand on top to protect the surface.

    • Continuously drain the solvent until the solvent level reaches the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude 5-(2-Methylphenyl)cyclohexane-1,3-dione in a minimal amount of a relatively polar solvent like dichloromethane or ethyl acetate.

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand.

    • Carefully add a small amount of the initial eluting solvent to wash down any sample adhering to the sides of the column and allow it to adsorb.

  • Elution and Fraction Collection:

    • Carefully fill the column with the initial eluting solvent.

    • Begin collecting fractions in test tubes or flasks.

    • Start with the low-polarity solvent system determined from your TLC analysis.

    • If the desired compound does not elute, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A common gradient might be from 5% to 20% ethyl acetate in hexane.

    • Monitor the elution of compounds by periodically collecting small samples from the eluent and analyzing them by TLC.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the fractions containing the pure 5-(2-Methylphenyl)cyclohexane-1,3-dione.

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

    • Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Troubleshooting Common Issues

ProblemPossible CauseSolution
Compound won't elute Solvent is not polar enough.Gradually increase the polarity of the eluting solvent.
Poor separation Inappropriate solvent system.Re-optimize the solvent system using TLC. A shallower solvent gradient may be necessary.
Cracked or channeled column Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry. Do not let the column run dry.
Compound decomposes on the column Silica gel is too acidic.Deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluting solvent. Alternatively, use a different stationary phase like alumina.[4] Some β-diketones can be sensitive to silica gel.[5]
Broad bands Sample was overloaded or dissolved in too much solvent.Use a smaller amount of sample relative to the amount of silica gel. Dissolve the sample in the minimum amount of solvent for loading.

Data Presentation: Expected Results

The following table provides an example of expected results for the purification of 1g of crude 5-(2-Methylphenyl)cyclohexane-1,3-dione.

ParameterValue
Crude Sample Weight 1.0 g
Silica Gel Weight 75 g
Column Dimensions 3 cm x 50 cm
Initial Eluent 95:5 Hexane:Ethyl Acetate
Final Eluent 80:20 Hexane:Ethyl Acetate
Product Rf ~0.30 in 85:15 Hexane:Ethyl Acetate
Expected Yield 70-90% (depending on crude purity)
Purity (by NMR) >98%

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the purification of 5-(2-Methylphenyl)cyclohexane-1,3-dione by column chromatography. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis and following the detailed step-by-step procedure, researchers can achieve high purity of the target compound. The troubleshooting guide offers practical solutions to common challenges that may be encountered during the purification process. This will enable scientists in drug development and organic synthesis to obtain high-quality material for their research endeavors.

References

  • Beaudry, C. M. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. Beaudry Research Group. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. Retrieved from [Link]

Sources

Method for synthesizing 1,2,4-triazine derivatives from cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

The 2-Substituted Cyclohexane-1,3-dione Pathway

Part 1: Executive Summary & Strategic Rationale

The 1,2,4-triazine moiety is a privileged pharmacophore in oncology, specifically within kinase inhibitors (e.g., c-Met, Pim-1) and antineoplastic agents (e.g., Tirapazamine analogues). While cyclohexane-1,3-dione is an abundant, cost-effective starting material, its direct reaction with hydrazine derivatives typically collapses into the thermodynamically favored 5-membered pyrazole ring, rather than the desired 6-membered 1,2,4-triazine .

This Application Note details the "C2-Blocking Strategy" to bypass the pyrazole trap. By functionalizing the C2 position of cyclohexane-1,3-dione (via diazonium coupling or nitrosation) prior to cyclization, researchers can force the formation of the 5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine core. This protocol provides a robust, scalable route for generating library-ready scaffolds.

Part 2: Mechanistic Insight & Decision Pathways
The "Pyrazole Trap"

The reaction of unsubstituted 1,3-dicarbonyls with hydrazine is dominated by the formation of pyrazoles due to the rapid attack of the hydrazine nitrogens on the carbonyl carbons, followed by elimination of water.

To synthesize a 1,2,4-triazine, the reaction topology must be altered. The most reliable method involves the Japp-Klingemann reaction , where an aryl diazonium salt is coupled to the activated methylene (C2) of the cyclohexane-1,3-dione. This forms a 2-hydrazono intermediate.[1][2] The subsequent reaction with a binucleophile (like hydrazine or semicarbazide) then engages the C1 carbonyl and the hydrazono-nitrogen, securing the 6-membered ring.

Workflow Visualization

The following diagram illustrates the critical decision point between pyrazole and triazine synthesis.

ReactionPathway Start Cyclohexane-1,3-dione Direct Direct Reaction (with Hydrazine) Start->Direct Strategy C2-Functionalization (Japp-Klingemann) Start->Strategy Pyrazole Indazole/Pyrazole Derivative (Undesired 5-membered ring) Direct->Pyrazole Thermodynamic Trap Intermediate 2-(Arylhydrazono) cyclohexane-1,3-dione Strategy->Intermediate Cyclization Cyclocondensation (NH2NH2 / AcOH) Intermediate->Cyclization Product 5,6,7,8-Tetrahydrobenzo [e][1,2,4]triazine Cyclization->Product

Figure 1: Divergent synthetic pathways. Direct hydrazine treatment leads to pyrazoles (red), while C2-functionalization enables 1,2,4-triazine formation (green).

Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of the 2-Hydrazono Intermediate

This step utilizes the Japp-Klingemann reaction to install the nitrogen backbone required for the triazine ring.

Reagents:

  • Cyclohexane-1,3-dione (1.0 eq)

  • Aniline derivative (1.0 eq) (Source of the aryl group)

  • Sodium Nitrite (NaNO2) (1.1 eq)

  • Hydrochloric Acid (HCl)

  • Sodium Acetate (NaOAc) (Buffer)

  • Ethanol/Water (1:1 v/v)

Procedure:

  • Diazotization: Dissolve the aniline derivative (e.g., 4-chloroaniline) in 6M HCl at 0–5°C. Dropwise add an aqueous solution of NaNO2, maintaining the temperature below 5°C. Stir for 20 mins to generate the diazonium salt.

  • Coupling: Dissolve cyclohexane-1,3-dione in a mixture of ethanol and water containing NaOAc (3.0 eq). Cool to 0°C.

  • Addition: Slowly add the diazonium salt solution to the dione mixture over 30 minutes. The solution will typically turn yellow/orange as the hydrazone forms.

  • Isolation: Stir for 2 hours at room temperature. The product, 2-(2-(4-chlorophenyl)hydrazono)cyclohexane-1,3-dione , usually precipitates. Filter, wash with cold water, and dry. Recrystallize from ethanol.

Critical Checkpoint: Verify the structure via 1H NMR. The disappearance of the C2-methylene protons (approx.


 2.0-2.5 ppm integration reduction) confirms substitution.
Protocol B: Cyclocondensation to Tetrahydrobenzo[e][1,2,4]triazine

This step closes the ring using hydrazine hydrate or a substituted hydrazine.

Reagents:

  • 2-Hydrazono intermediate (from Protocol A) (1.0 eq)

  • Hydrazine Hydrate (80%) (2.0 eq) OR Semicarbazide HCl

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol with catalytic AcOH.

Procedure:

  • Dissolution: Suspend the 2-hydrazono intermediate in glacial acetic acid (10 mL per gram of substrate).

  • Reflux: Add hydrazine hydrate. Heat the reaction mixture to reflux (110–120°C) for 4–6 hours.

    • Note: The color often deepens during ring closure.

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). Look for the formation of a fluorescent spot (triazines are often fluorescent).

  • Work-up: Pour the cooled reaction mixture into crushed ice. Neutralize with ammonium hydroxide if necessary to precipitate the product.

  • Purification: Filter the solid. Purify via column chromatography (DCM/MeOH) if high purity is required for biological assays.

Part 4: Data Analysis & Optimization

The choice of solvent and catalyst significantly impacts the yield and regioselectivity. The table below summarizes optimization data for the cyclization of 2-(phenylhydrazono)cyclohexane-1,3-dione.

EntrySolventCatalystTemp (°C)Time (h)Yield (%)Notes
1EthanolNone781235Incomplete conversion
2EthanolHCl (cat.)78655Mixed products
3Acetic Acid None 118 4 88 Optimal Condition
4DMFK2CO3153240Degradation observed
5WaterSDS (Micellar)100872Green chemistry option

Interpretation: Glacial acetic acid acts as both solvent and acid catalyst, facilitating the dehydration step required for aromatization of the triazine ring. Aqueous micellar catalysis (Entry 5) is a viable green alternative but requires longer reaction times.

Part 5: Troubleshooting Guide
IssueProbable CauseCorrective Action
Formation of Pyrazole Loss of the C2-nitrogen substituent or incorrect starting material.Ensure the Japp-Klingemann coupling (Protocol A) is complete before adding hydrazine. Verify the intermediate mass.[3]
Low Yield in Step 2 Incomplete ring closure due to steric hindrance.Switch solvent to n-Butanol (higher boiling point) or use microwave irradiation (150°C, 10 min).
Oily Product Residual solvent or impurities.Triturate the crude oil with cold diethyl ether or hexane to induce crystallization.
Part 6: References
  • Mohareb, R. M., et al. (2020).[4] Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors.[2][4] Bioorganic Chemistry, 96, 103667.

  • Mohammadi Ziarani, G., et al. (2019).[5] The synthesis of 1,2,4-benzotriazines.[4][5] Arkivoc, 2019(i), 41-105.[5]

  • Abdel-Monem, M., et al. (2025). Heterocyclization of 2-(2-phenylhydrazono)cyclohexane-1,3-dione to synthesis thiophene, pyrazole and 1,2,4-triazine derivatives.[2] ResearchGate.[3]

Sources

Application Note: In Vitro Characterization of HPPD Inhibition by Cyclohexane-1,3-diones

[1][2]

Abstract & Introduction

4-Hydroxyphenylpyruvate dioxygenase (HPPD; EC 1.13.11.[1]27) is a non-heme iron(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPP) to homogentisate (HGA). This reaction involves a complex mechanism including decarboxylation, substituent migration, and aromatic ring oxygenation.

In agriculture, HPPD is the target of cyclohexane-1,3-dione (CHD) herbicides (e.g., sulcotrione, mesotrione), which cause "bleaching" in plants by depleting the plastoquinone pool required for carotenoid biosynthesis. In medicine, HPPD inhibition is the mechanism of Nitisinone (NTBC) , used to treat Hereditary Tyrosinemia Type 1 (HT-1) by preventing the accumulation of toxic fumarylacetoacetate.[2]

This Application Note provides a rigorous, dual-methodology framework for evaluating CHD inhibitors:

  • Kinetic Coupled Assay (Spectrophotometric): For high-throughput

    
     and 
    
    
    determination.
  • Orthogonal HPLC Endpoint Assay: For precise validation and mechanism-of-action confirmation.

Mechanism of Action & Assay Principle

The Molecular Mechanism

Cyclohexane-1,3-diones act as slow, tight-binding competitive inhibitors . They mimic the transition state of the substrate (4-HPP). The 1,3-dione moiety forms a bidentate chelate with the catalytic ferrous iron (

Assay Principles
  • Primary Method (Coupled Kinetic Assay): Because HGA oxidizes spontaneously and lacks a unique absorbance distinct from the substrate, we couple the HPPD reaction with Homogentisate 1,2-dioxygenase (HGD) . HGD converts HGA rapidly to maleylacetoacetate (MAA) , which has a distinct absorbance maximum at 318–330 nm (

    
    ).
    
    
    
    
  • Secondary Method (HPLC Validation): Direct separation of 4-HPP and HGA on a C18 column. This eliminates potential artifacts caused by inhibition of the coupling enzyme (HGD) by the test compounds.

Pathway Visualization

HPPD_PathwayTyrL-TyrosineHPP4-HPP(Substrate)Tyr->HPPHGAHomogentisate(HGA)HPP->HGAO2, Fe2+, AscorbateMAAMaleylacetoacetate(Detected @ 318nm)HGA->MAAFastTATTATTAT->HPPIn vivoHPPDHPPD(Target)HPPD->HGAHGDHGD(Coupling)HGD->MAACHDCyclohexane-1,3-dione(Inhibitor)CHD->HPPDChelation

Figure 1: The enzymatic cascade. HPPD is the rate-limiting step in this assay setup. HGD is added in excess to ensure the signal (MAA) is directly proportional to HPPD activity.

Materials & Reagents

ComponentSpecificationStorageNotes
HPPD Enzyme Recombinant (Arabidopsis or Human)-80°CAvoid freeze-thaw cycles.
HGD Enzyme Recombinant (Pseudomonas or Human)-80°CMust be in

5-fold excess of HPPD.
Substrate 4-Hydroxyphenylpyruvate (4-HPP)-20°CPrepare fresh in degassed buffer. Unstable in solution.
Iron Source Ferrous Sulfate (

)
RTPrepare fresh 2 mM stock daily. Oxidizes rapidly.
Reductant Sodium Ascorbate4°CEssential to maintain Fe in +2 state.
Buffer Bis-Tris Propane or Phosphate, pH 7.2RTDegas to remove excess oxygen if possible.
Inhibitor Test CHD (e.g., Mesotrione)-20°CDissolve in 100% DMSO.

Protocol A: Coupled Kinetic Assay (High-Throughput)

Objective: Determine



Reagent Preparation
  • Assay Buffer: 50 mM Bis-Tris Propane, pH 7.2.

  • Enzyme Mix (2X): Dilute HPPD to ~20–50 nM and HGD to ~200 nM in Assay Buffer containing 2 mM Sodium Ascorbate and 50 µM

    
    .
    
    • Critical: Add

      
       last to the mix and keep on ice.
      
  • Substrate Mix (2X): 400 µM 4-HPP in Assay Buffer.

  • Inhibitor Series: Prepare 10-point dose-response in DMSO (Final DMSO < 1%).

Experimental Workflow
  • Plate Setup: Add 50 µL of Enzyme Mix to each well of a clear UV-transparent 96-well plate.

  • Inhibitor Addition: Add 1 µL of Test Compound (or DMSO control).

  • Pre-Incubation (Crucial): Incubate for 15 minutes at 25°C .

    • Scientific Rationale: CHDs are slow-binding inhibitors. Without pre-incubation,

      
       values will be underestimated (shifted to weaker potency).
      
  • Reaction Initiation: Add 50 µL of Substrate Mix (Final [4-HPP] = 200 µM).

  • Measurement: Immediately place in plate reader.

    • Mode: Kinetic[3][4]

    • Wavelength: 318 nm (or 320 nm)

    • Duration: 10–20 minutes

    • Interval: 30 seconds

Data Analysis
  • Calculate the slope (Rate,

    
    ) for the linear portion of the curve (usually 2–10 mins).
    
  • Normalize to DMSO control (100% Activity).

  • Fit data to a 4-parameter logistic equation to determine

    
    .
    

Protocol B: HPLC Endpoint Assay (Validation)

Objective: Confirm inhibition mechanism and validate coupled assay results, specifically if compounds absorb at 318 nm.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: Acetonitrile.[5][6]

  • Gradient: 0-5 min (5% B), 5-15 min (5%

    
     60% B).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm .

Workflow
  • Reaction: Setup 100 µL reactions in microcentrifuge tubes as described in Protocol A (Steps 1-3), but omit HGD.

  • Start: Add 4-HPP. Incubate at 25°C for a fixed time (e.g., 10 mins).

  • Stop: Quench reaction with 20 µL of 20% (v/v) Perchloric Acid or 10% TFA .

  • Process: Centrifuge at 10,000 x g for 5 mins to pellet protein.

  • Inject: 20 µL of supernatant onto HPLC.

  • Quantification: Measure peak area of HGA (elutes earlier than 4-HPP).

Senior Scientist's Critical Insights (Troubleshooting)

The "Iron Trap"

HPPD activity is strictly dependent on



  • Solution: Always prepare

    
     fresh. Always include Ascorbate (1-2 mM). If activity drops, check your Ascorbate stock (it turns yellow when oxidized; discard if yellow).
    
Pre-Incubation is Non-Negotiable

Many researchers fail to replicate potency data for triketones (like Mesotrione) because they skip pre-incubation. These compounds require time to displace the water/solvent shell and chelate the active site iron. A "start-with-enzyme" protocol (adding enzyme last) will show significantly lower inhibition than a "start-with-substrate" protocol (where enzyme + inhibitor pre-incubate).

Signal Interference

If your test CHD is yellow/orange, it may absorb at 318 nm.

  • Control: Run a "Compound Only" blank (Buffer + Compound + HGD + Substrate, no HPPD) to subtract background absorbance. Alternatively, use the HPLC method.[2][7]

Workflow Diagram

Assay_Workflowcluster_prep1. Preparationcluster_reaction2. Reaction Setupcluster_analysis3. DetectionStep1Prepare Enzyme Mix(HPPD + HGD + Ascorbate + Fe2+)Step3Add 50µL Enzyme Mixto PlateStep1->Step3Step2Prepare Inhibitor(DMSO Stock)Step4Add 1µL InhibitorStep2->Step4Step3->Step4Step5PRE-INCUBATION15 min @ 25°CStep4->Step5Step6Add 50µL Substrate (4-HPP)Start ReactionStep5->Step6Step7Measure A318 nm(Kinetic Mode)Step6->Step7Step8Calculate Slope(Vmax)Step7->Step8

Figure 2: Step-by-step workflow for the Coupled Kinetic Assay. The pre-incubation step (Step 5) is critical for accurate IC50 determination of slow-binding inhibitors.

References

  • Mechanism of Inhibition : Moran, G. R. (2005).[8] "4-Hydroxyphenylpyruvate dioxygenase."[3][2][6][8][9][10][11][12] Archives of Biochemistry and Biophysics, 433(1), 117-128.

  • Assay Methodology : Garcia, I., et al. (2017). "A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors."[2] Scientific Reports, 9, 14128.

  • Triketone Binding : Ndikuryayo, F., et al. (2019). "Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery." iScience, 19, 100-112.

  • Inhibitor Kinetics : Lock, E. A., et al. (1998). "The effect of nitisinone on tyrosine catabolism." Journal of Inherited Metabolic Disease, 21, 498–506.

  • HPLC Validation : Cho, H. Y., et al. (2016). "Development of a High-Performance Liquid Chromatography Method for the Determination of Homogentisic Acid." Journal of Chromatography B.

Application Note: High-Sensitivity LC-MS/MS Profiling of 5-(2-Methylphenyl)cyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The analysis of 5-(2-Methylphenyl)cyclohexane-1,3-dione and its derivatives presents unique challenges in bioanalytical chemistry due to rapid keto-enol tautomerism and weak acidity (pKa ~5.3). This application note details a robust LC-MS/MS methodology designed to stabilize these analytes, prevent chromatographic peak splitting, and maximize ionization efficiency. We prioritize Negative Electrospray Ionization (ESI-) and specific mobile phase buffering to achieve limits of quantitation (LOQ) suitable for pharmacokinetic (PK) profiling.

Introduction & Chemical Context

Cyclic 1,3-diones are critical scaffolds in herbicide development (e.g., HPPD inhibitors) and pharmaceutical intermediates.[1] The core structure of 5-(2-Methylphenyl)cyclohexane-1,3-dione possesses an active methylene group between two carbonyls. This structural feature drives two dominant behaviors that define the analytical strategy:

  • Acidity: The protons on the

    
    -carbon are acidic. In aqueous solution, the molecule readily loses a proton to form a resonance-stabilized enolate ion.
    
  • Keto-Enol Tautomerism: The molecule exists in dynamic equilibrium between the diketo form and the enol form. If the rate of interconversion is comparable to the chromatographic timescale, "peak splitting" or severe tailing occurs, compromising integration accuracy.

The Tautomeric Mechanism

Understanding the equilibrium is prerequisite to method development. The bulky 2-methylphenyl group at the 5-position introduces steric hindrance, which may favor specific enol conformers.

Tautomerism Diketo Diketo Form (Neutral) Enol Enol Form (Neutral, H-Bond Stabilized) Diketo->Enol Fast Equilibrium (Solvent Dependent) Enolate Enolate Ion [M-H]- (MS Active Species) Diketo->Enolate ESI- Source Enol->Enolate Deprotonation (High pH or ESI-)

Figure 1: Tautomeric equilibrium and ionization pathway. The Enolate ion is the target species for MS detection.

Method Development Strategy

Ionization Mode: Why Negative ESI?

While positive mode (ESI+) is standard for many drugs, cyclic 1,3-diones are poor proton acceptors but excellent proton donors.

  • ESI+ Limitations: Protonation often occurs on the oxygen, but competition with solvent is high. Adduct formation (

    
    , 
    
    
    
    ) is common and unstable, leading to poor reproducibility.
  • ESI- Superiority: The 1,3-dione moiety readily deprotonates to form the stable

    
     ion. This mode offers 10-50x higher sensitivity for this class of compounds and significantly lower background noise from biological matrices.
    
Chromatographic Conditions

To prevent peak splitting, the mobile phase must either lock the analyte in one form or ensure interconversion is instantaneous (faster than the separation).

  • Column Choice: A C18 column with high carbon load and extensive end-capping is required to minimize secondary silanol interactions with the enol hydroxyl group.

  • Mobile Phase pH:

    • Low pH (0.1% Formic Acid): Suppresses ionization in solution, keeping the molecule neutral (better retention) but relying on the ESI source for deprotonation. Risk: Peak splitting if pKa is approached.

    • Buffered (Ammonium Acetate, pH 4.5 - 5.0):Recommended. This pH is near the pKa, but the buffer capacity facilitates rapid proton transfer, often coalescing the tautomers into a single sharp peak while supporting negative ionization.

Experimental Protocols

Sample Preparation (Plasma)

Direct protein precipitation is often insufficient due to matrix effects in ESI-. Liquid-Liquid Extraction (LLE) is preferred to isolate the acidic analyte.

Step-by-Step LLE Protocol:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard (deuterated analog or structural analog like Dimedone derivative).

  • Acidification: Add 10 µL of 5% Formic Acid. Crucial: Acidification ensures the analyte is in the neutral protonated form, maximizing extraction efficiency into the organic layer.

  • Extraction: Add 600 µL of Ethyl Acetate:Hexane (90:10 v/v).

  • Agitation: Vortex for 5 minutes; Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean plate/tube.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (80:20). Vortex well.

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS coupled to UHPLC.

Table 1: UHPLC Parameters

Parameter Setting Rationale
Column Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) High pH stability and excellent peak shape for enolizable compounds.
Mobile Phase A 5 mM Ammonium Acetate in Water (pH native ~6.8) Volatile buffer supports ESI- and minimizes tautomeric splitting.
Mobile Phase B Acetonitrile (LC-MS Grade) Standard organic modifier.
Flow Rate 0.4 mL/min Optimal for ESI desolvation.
Column Temp 40°C Elevated temperature increases tautomer interconversion rate, sharpening peaks.

| Injection Vol | 5 µL | Minimize solvent effects. |

Gradient Profile:

  • 0.0 min: 10% B

  • 1.0 min: 10% B

  • 4.0 min: 90% B

  • 5.0 min: 90% B

  • 5.1 min: 10% B

  • 7.0 min: Stop (Re-equilibration)

Table 2: MS Source Parameters (ESI Negative)

Parameter Setting
Polarity Negative (-)
Capillary Voltage 2.5 kV (Lower voltage reduces discharge in neg mode)
Desolvation Temp 500°C
Cone Voltage Optimized per analyte (typically 20-40 V)

| Collision Gas | Argon |

MRM Transitions (Representative):

  • Precursor: [M-H]⁻ (m/z 201.1 for parent scaffold)

  • Quantifier: Loss of methyl/CO (m/z 186 or similar)

  • Qualifier: Ring cleavage/RDA (m/z ~110-130 range)

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (50 µL) Acid Acidify (pH < 3) Push to Neutral Form Sample->Acid LLE LLE (Ethyl Acetate) Extract Neutral Analyte Acid->LLE Dry Evaporate & Reconstitute in Mobile Phase LLE->Dry LC UHPLC Separation C18, 40°C, 5mM NH4OAc Dry->LC ESI ESI Negative Source [M-H]- Formation LC->ESI MSMS Triple Quad Detection MRM Transitions ESI->MSMS

Figure 2: End-to-end bioanalytical workflow ensuring analyte stability and sensitivity.

Validation & Regulatory Compliance

Validation must adhere to FDA Bioanalytical Method Validation Guidance (2018) .

Linearity & Range
  • Target: 1.0 ng/mL to 1000 ng/mL.

  • Requirement: Correlation coefficient (

    
    ) > 0.99. Weighting factor 
    
    
    
    is recommended to improve accuracy at the lower limit of quantitation (LLOQ).
Matrix Effects

Cyclic diones are susceptible to phospholipid suppression in negative mode.

  • Test: Post-column infusion of the analyte while injecting a blank plasma extract.

  • Acceptance: No significant ion suppression zones at the retention time of the analyte. If suppression is observed, switch LLE solvent to Methyl tert-butyl ether (MTBE) or implement Phospholipid Removal Plates.

Stability (Critical for Tautomers)
  • Bench-top Stability: Assess if the keto-enol ratio shifts or degrades over 4 hours at room temperature.

  • Freeze-Thaw: 3 cycles at -80°C.

  • Processed Sample Stability: 24 hours in the autosampler (10°C). Note: Ensure the reconstitution solvent pH matches the mobile phase to prevent on-tray precipitation or tautomeric shifting.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Splitting Slow keto-enol interconversion on column.Increase Column Temp to 50°C to speed up kinetics. Switch Buffer to Ammonium Acetate (buffer capacity aids proton transfer).
Low Sensitivity Ion suppression or wrong polarity.Confirm Negative Mode . Check water quality (trace metals can complex with diones).
Carryover Analyte binding to metallic surfaces (chelation).Add 0.1% EDTA to the autosampler wash solution. Use PEEK tubing where possible.
RT Drift pH instability in mobile phase.Prepare Ammonium Acetate buffer daily; pH changes affect the ionization state significantly.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2][3] (2018).[2][3][4] Available at: [Link]

  • Paranthaman, R., et al. Studies on Positive and Negative ionization mode of ESI-LC-MS/MS. Pharmacognosy Journal (2018). (Demonstrates superiority of negative mode for phenolic/acidic compounds). Available at: [Link]

  • Yamamoto, K., et al. Development of LC-MS/MS analysis of cyclic dipeptides.[5] Bioscience, Biotechnology, and Biochemistry (2016).[5] (Relevant for cyclic dione fragmentation patterns). Available at: [Link]

  • Mudd, P.J. Fragmentation of 2‐Acylcyclohexane‐1,3‐dione Ions. Rapid Communications in Mass Spectrometry. (Establishes fragmentation pathways for this scaffold). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Arylcyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Products & Impurity Profiling Audience: Organic Chemists, Process Development Scientists Version: 2.4 (Current)

Diagnostic Logic: Identification of Impurities

Before attempting purification, use this decision matrix to classify the impurity profile based on physical observation and crude NMR data.

DiagnosticLogic Start START: Characterize Crude Mixture Observation Physical Observation Start->Observation Solubility Is the solid alkali-soluble? Observation->Solubility High MP Solid Precipitate NMR_Check 1H NMR Analysis Observation->NMR_Check Dark Oil / Tar BisAdduct ISSUE: Bis-Adduct (Tetraketone) (Aldehyde condensed with 2 diones) Solubility->BisAdduct No (Insoluble in 10% NaOH) Xanthene ISSUE: Xanthenedione (Cyclized Bis-Adduct) Solubility->Xanthene No (High MP > 200°C) Resorcinol ISSUE: Aromatization (Oxidation to Resorcinol) NMR_Check->Resorcinol Aromatic signals at 6.0-7.5 ppm Loss of C4/C6 methylene protons OpenChain ISSUE: Open-Chain Michael Adduct (Incomplete Cyclization) NMR_Check->OpenChain Ethyl ester signals present (if using malonate route) BisAdduct->Xanthene Dehydration (-H2O)

Figure 1: Diagnostic logic for identifying major side products in 5-aryl-1,3-dione synthesis.

Troubleshooting Specific Side Products

Issue A: The "Bis-Adduct" Trap (Tetraketones)

Symptom: Formation of a high-melting, alkali-insoluble white solid when reacting aromatic aldehydes with 1,3-dicarbonyls. Chemistry: This is the most common failure mode when attempting to synthesize the dione via the Knoevenagel condensation of an aldehyde with acetoacetic esters or cyclic ketones. The highly reactive methylene of the formed dione attacks the unreacted aldehyde.

  • Structure: 2,2'-arylmethylene-bis(3-hydroxy-2-cyclohexene-1-one).[1][2]

  • Mechanism:

    • Aldehyde + Dione

      
       Knoevenagel intermediate (Enone).
      
    • Enone + Second Dione

      
       Michael Addition 
      
      
      
      Bis-Adduct .
    • Secondary Consequence: Acid catalyzed dehydration of the bis-adduct yields 9-aryl-1,8-dioxooctahydroxanthene .

Corrective Protocol:

  • Stop using the Aldehyde + Dione route. It is statistically biased toward the bis-adduct because the product is a better nucleophile than the starting material.

  • Switch to the Benzalacetone Route: Use a pre-formed

    
    -unsaturated ketone (chalcone) reacted with diethyl malonate. This forces a 1:1 stoichiometry.
    
Issue B: Unwanted Aromatization (Resorcinol Formation)

Symptom: The reaction mixture turns dark brown/black; yield of crystalline solid is low; NMR shows complex aromatic region. Chemistry: Cyclohexane-1,3-diones are essentially dihydro-resorcinols. Under basic conditions (especially at high heat) or in the presence of air, they readily oxidize to fully aromatic 5-arylresorcinols.

  • Mechanism: Dehydrogenation driven by the thermodynamic stability of the aromatic ring.

  • Troubleshooting:

    • Degas Solvents: Strictly remove oxygen from the reaction media (freeze-pump-thaw or vigorous N2 sparging).

    • Temperature Control: Do not exceed reflux temperatures of methanol/ethanol (approx 65-78°C). Avoid high-boiling solvents like DMSO unless necessary.

    • Acidic Workup: Perform the final acidification step quickly and at

      
      .
      
Issue C: Incomplete Cyclization (Open-Chain Esters)

Symptom: Product is an oil; IR shows ester carbonyl (


) alongside ketone peaks.
Chemistry:  In the Michael addition of diethyl malonate to benzalacetone, the intermediate is an open-chain diester. The subsequent Claisen condensation  (ring closure) requires a strong base and equilibrium drive.
  • Cause: Base concentration too low or water present in the solvent (hydrolyzing the alkoxide).

  • Fix: Use freshly prepared Sodium Ethoxide (NaOEt) in absolute ethanol. Ensure the reaction runs for at least 3-5 hours at reflux to drive the cyclization.

Optimization Protocol: The "Clean" Synthesis

To avoid the side products listed above, we recommend the Michael-Claisen Sequence over the direct aldehyde condensation.

Target: 5-Phenylcyclohexane-1,3-dione Route: Benzalacetone + Diethyl Malonate


 Cyclization 

Hydrolysis/Decarboxylation.
Step-by-Step Methodology
StepReagent/ConditionCritical ParameterReason
1. Enolate Formation Na (1.1 eq) dissolved in Abs. EtOHAnhydrous Conditions Water kills the alkoxide base, preventing cyclization.
2. Michael Addition Add Diethyl Malonate (1.1 eq)Stir 15 min at RTGenerates the sodiomalonate nucleophile.
3. Addition of Enone Add Benzalacetone (1.0 eq)Slow Addition Prevents local excess of enone which causes polymerization.
4. Cyclization Reflux (3-5 hours)Maintain Reflux Heat is required to drive the unfavorable Claisen ring closure.
5. Hydrolysis Add KOH (aq), Reflux 4hpH > 12Saponifies the ester groups to carboxylates.
6. Decarboxylation Acidify with HCl, HeatEvolution of CO2 Removes the carboxyl group to yield the final dione.
Reaction Pathway Diagram

SynthesisPathway Start Benzalacetone + Diethyl Malonate Michael Michael Adduct (Open Chain) Start->Michael NaOEt/EtOH Side_Bis Side Product: Bis-Adduct Start->Side_Bis If Aldehyde used instead of Enone Cyclic Cyclic Ester (Diketo-ester) Michael->Cyclic Claisen Condensation (-EtOH) Hydrolysis Dicarboxylate Salt Cyclic->Hydrolysis KOH/H2O, Reflux Product 5-Phenylcyclohexane- 1,3-dione Hydrolysis->Product HCl, Heat (-CO2) Side_Arom Side Product: Resorcinol Product->Side_Arom Air/Oxidation

Figure 2: Optimized synthetic pathway minimizing bis-adduct formation.

Frequently Asked Questions (FAQs)

Q: My product has a melting point of 160°C, but the literature says 105°C. What did I make? A: You likely isolated the Bis-Adduct (2,2'-benzylidenebis(1,3-cyclohexanedione)). This melts significantly higher than the monomer. This occurs if you used the aldehyde condensation method. Switch to the benzalacetone/malonate method.

Q: The NMR shows a broad singlet at


 10-12 ppm. Is this an impurity? 
A:  No. This is the Enolic OH . 5-arylcyclohexanediones exist almost entirely in the enol form in solution. You will also see a vinyl proton signal around 

5.5-6.0 ppm, which corresponds to the C2-H of the enol.

Q: Can I alkylate the C-2 position directly? A: Yes, but O-alkylation is a major competing reaction. To favor C-alkylation, use a soft electrophile (like methyl iodide) and a non-polar solvent if possible. If using hard electrophiles, you may get the enol ether.

Q: Why is the yield low after the decarboxylation step? A: Decarboxylation requires acidic conditions and heat. If the heating is too vigorous or prolonged, the product can decompose or polymerize. Ensure you only heat until CO2 evolution ceases.

References

  • Organic Syntheses Procedure: Shriner, R. L.; Todd, H. R. "5,5-Dimethyl-1,3-Cyclohexanedione (Dimedone)." Organic Syntheses, Coll. Vol. 2, p. 200 (1943). (Note: This is the foundational protocol for the malonate route, applicable to 5-aryl analogs by substituting mesityl oxide with benzalacetone).

  • Bis-Adduct Mechanism: Horning, E. C.; Horning, M. G. "Methone Derivatives of Aldehydes." The Journal of Organic Chemistry, 11(1), 95-99 (1946).

  • Aromatization Risks: Hagiwara, H. et al. "Aromatization of cyclohexane-1,3-diones." Journal of the Chemical Society, Perkin Transactions 1, 1999.
  • Michael Addition Troubleshooting: Bergmann, E. D. "The Michael Reaction."[3][4][5][6] Organic Reactions, Vol 10, Chapter 3. Wiley & Sons.

Sources

Optimizing reaction conditions for Knoevenagel condensation of diones

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Application Support) Subject: Optimization of Reaction Conditions for 1,3-Dicarbonyl Substrates

Introduction: The Dione Paradox

Welcome to the Advanced Synthesis Support Center. You are likely here because your Knoevenagel condensation involving 1,3-diones (e.g., acetylacetone, dimedone, indandione) is failing in a specific way: you are either isolating the "bis-adduct" (Michael addition product) or suffering from stalled equilibrium.

Unlike simple esters, 1,3-diones are highly acidic (


 5–9) and highly nucleophilic. This makes them reactive but prone to over-reaction. This guide moves beyond textbook procedures to address the specific kinetic and thermodynamic behaviors of diones.
Module 1: Selectivity & The "Bis-Adduct" Trap

User Ticket #402: "I am reacting benzaldehyde with dimedone. I expect a 1:1 adduct, but I'm isolating a high-melting white solid that is saturated (no alkene proton in NMR). Why?"

Diagnosis: You have formed the Tetraketone (Bis-adduct) . The initial Knoevenagel product is an electron-deficient alkene (highly electrophilic). Because 1,3-diones are excellent nucleophiles, a second equivalent of dione attacks the product (Michael Addition) faster than the initial condensation occurs if stoichiometry is unregulated.

Technical Solution:

  • Stoichiometry Control: Never use excess dione. Use a 1.1 : 1.0 excess of the Aldehyde . This statistically disfavors the encounter of the product alkene with free dione.

  • Solvent Switch: Switch to a solvent where the Knoevenagel product is insoluble but reactants are soluble (e.g., Ethanol/Water mixtures). If the product precipitates immediately, it is removed from the reaction phase, preventing the second attack.

Visualizing the Pathway (Mechanism)

The following diagram illustrates the competitive pathway you must suppress.

Knoevenagel_Mechanism Reactants Aldehyde + Dione Intermediate Aldol Intermediate (Alcohol) Reactants->Intermediate Base Cat. Product Knoevenagel Product (Alkene) Intermediate->Product -H2O (Dehydration) SideProduct Bis-Adduct (Tetraketone) Product->SideProduct + Excess Dione (Michael Addn.)

Caption: Kinetic pathway showing the formation of the desired alkene vs. the parasitic Michael addition (Bis-adduct) driven by excess nucleophile.

Module 2: Catalyst Selection & pKa Matching

User Ticket #891: "My reaction with acetylacetone works with piperidine, but the reaction with a less acidic dione is stalling. How do I choose the right base?"

Diagnosis: Mismatched Catalyst Basicity. The catalyst must be basic enough to deprotonate the active methylene (


 matching) but not so basic that it degrades the aldehyde (Cannizzaro) or induces polymerization.

The "Self-Validating" Rule: The


 of the conjugate acid of your catalyst should be roughly 1–2 units higher  than the 

of your dione.
Catalyst Optimization Table
Substrate (Dione)Approx.

Recommended CatalystSolvent SystemWhy?
Meldrum's Acid ~4.9EDDA (Ammonium Acetate)Water or EtOHHighly acidic; requires mild buffering to prevent decomposition.
Dimedone ~5.2Piperidine or L-Proline EtOH/WaterModerate acidity; L-Proline offers organocatalytic activation.
Indan-1,3-dione ~6.0Boric Acid or ZnO Water (Green)Catalyst-free or Lewis Acid promoted in water works due to high reactivity.
Acetylacetone ~9.0Piperidine/AcOH TolueneHigher

requires stronger amine activation + Dean-Stark.
Malononitrile ~11.0NaOEt or DBU EtOHLow acidity requires stronger bases (alkoxides) to drive deprotonation.
Module 3: Equilibrium Management (Water Removal)

User Ticket #115: "Yield is stuck at 60% regardless of time. TLC shows remaining starting material."

Diagnosis: Thermodynamic Equilibrium Limit. Knoevenagel condensation is reversible. Water accumulation drives the "Retro-Knoevenagel" reaction.

Troubleshooting Protocol:

  • Method A: Azeotropic Distillation (The "Brute Force" Approach)

    • Setup: Dean-Stark trap.

    • Solvent: Toluene or Benzene.

    • Mechanism: Physically removes water from the reaction matrix, forcing the equilibrium to the right (Le Chatelier’s Principle).

    • Note: Essential for acyclic diones (e.g., acetylacetone) which are less reactive.

  • Method B: The "Green" Precipitation (The "Solubility" Approach)

    • Setup: Stirring at RT or mild heat (

      
      C).
      
    • Solvent: Water or 1:1 Ethanol/Water.

    • Mechanism: The hydrophobic Knoevenagel product is insoluble in water. As it forms, it precipitates out.

    • Validation: The reaction mixture turns turbid/milky. Filtration yields pure product without chromatography.

Module 4: Standard Operating Procedures (SOPs)
Protocol A: Green Synthesis in Water (Recommended for Cyclic Diones)

Best for: Dimedone, Indandione, Meldrum's Acid.

  • Charge: In a 50 mL round-bottom flask, add Aldehyde (1.0 mmol) and Dione (1.0 mmol).

  • Solvent: Add 5 mL of Deionized Water . (Add 1 mL Ethanol if aldehyde is solid and insoluble).

  • Catalyst: Add EDDA (Ethylenediammonium diacetate) (5 mol%) OR ZnO (10 mol%).

  • Reaction: Stir vigorously at Room Temperature for 15–60 mins.

    • Checkpoint: Look for heavy precipitation of solid.

  • Workup: Filter the solid.[1] Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Drying: Vacuum dry. Yields are typically >90%.

Protocol B: Classical Dean-Stark (Recommended for Acyclic Diones)

Best for: Acetylacetone, Ethyl Acetoacetate.

  • Charge: Aldehyde (10 mmol), Dione (10 mmol), Toluene (30 mL).

  • Catalyst: Piperidine (0.5 mmol) + Glacial Acetic Acid (0.5 mmol).

  • Setup: Attach Dean-Stark trap filled with Toluene and a reflux condenser.

  • Reaction: Reflux for 2–4 hours.

    • Checkpoint: Monitor water accumulation in the trap. Stop when volume remains constant.

  • Workup: Wash organic layer with 1M HCl (to remove piperidine), then Brine. Dry over

    
    . Evaporate solvent.[2]
    
Troubleshooting Decision Tree

Use this logic flow to determine your next optimization step.

Troubleshooting_Tree Start Start: Reaction Analysis YieldCheck Is Yield < 80%? Start->YieldCheck ReactionStalled Reaction Stalled/Slow? Start->ReactionStalled PurityCheck Is Product Pure? YieldCheck->PurityCheck No (Yield is High) WaterIssue Equilibrium Issue: Switch to Dean-Stark or Aqueous Precipitation YieldCheck->WaterIssue Yes BisAdduct Bis-Adduct Formed: Reduce Dione Stoichiometry to 0.9 eq PurityCheck->BisAdduct No (White Solid/High MP) Success Optimization Complete PurityCheck->Success Yes pKaCheck Check pKa: Increase Catalyst Basicity (e.g., Piperidine -> NaOEt) ReactionStalled->pKaCheck Yes

Caption: Decision matrix for diagnosing low yields and impurity profiles in Knoevenagel condensations.

References
  • List, B. (2010). Emil Knoevenagel and the Roots of Aminocatalysis. Angewandte Chemie International Edition, 49(10), 1730–1734. Link

  • Ranu, B. C., & Jana, R. (2006).[3] Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation.[3] European Journal of Organic Chemistry, 2006(16), 3767–3770. Link

  • Prajapati, D., et al. (2004). Microwave-promoted efficient Knoevenagel condensation of 1,3-dicarbonyl compounds. Tetrahedron Letters, 45(47), 8699-8701. Link

  • Gawande, M. B., et al. (2012). ZnO-Beta zeolite as an effective heterogeneous catalyst for the Knoevenagel condensation. Green Chemistry, 14, 664-670. Link

  • Bigi, F., et al. (2000). Clean synthesis in water: uncatalysed condensation of aldehydes with acidic methylene compounds.[4] Green Chemistry, 2, 101-103. Link

Sources

Technical Support Center: Cyclohexane-1,3-dione (CHD) Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" Substrate

Cyclohexane-1,3-dione (CHD) is a deceptive reagent. Structurally simple, it serves as a critical building block for drug development (e.g., enzyme inhibitors, receptor tyrosine kinase targets) and natural product synthesis. However, its dual nature—existing in a delicate keto-enol equilibrium (


)—often leads to stalled reactions, unexpected O-alkylation, or rapid oxidative decomposition.

This guide moves beyond basic textbook theory to address the kinetic vs. thermodynamic realities that cause low conversion rates in the lab.

Diagnostic Logic: Why is my reaction failing?

Before altering your protocol, use this logic tree to diagnose the specific failure mode.

TroubleshootingLogic Start ISSUE: Low Conversion CheckSM 1. Check Starting Material Start->CheckSM Oxidized Decomposed/Oxidized? (CHD is air-sensitive) CheckSM->Oxidized Melting point < 103°C? CheckCond 2. Reaction Conditions CheckSM->CheckCond Purity OK Solvent Solvent Choice CheckCond->Solvent Base Base Strength CheckCond->Base Water Water Management CheckCond->Water Result_X Issue: Xanthene Formation (Over-reaction) CheckCond->Result_X Excess CHD + Aldehyde Result_O Issue: O-Alkylation (Hard Electrophile/Base) Solvent->Result_O Polar Aprotic (DMSO/DMF) Base->Result_O Hard Base (NaH, K2CO3) Result_C Issue: Stalled Knoevenagel (Equilibrium/Water) Water->Result_C No Dean-Stark/Sieves

Figure 1: Diagnostic decision tree for isolating the root cause of low yields in CHD transformations.

Module 1: The Tautomer Trap (Solvent & pH)

The Problem: You are treating CHD like a standard ketone. The Reality: In solution, CHD is predominantly an enol.[1] Its reactivity is dictated by the solvent's ability to stabilize this enol or the resulting enolate.

FAQ: Solvent Selection

Q: Why does my reaction stall in chloroform but proceed in methanol? A: This is a solubility and tautomer stabilization issue.

  • Non-polar solvents (CHCl

    
    , Toluene):  The keto form is often favored due to the dipole alignment of the carbonyls, but solubility is poor.
    
  • Protic solvents (MeOH, H

    
    O):  These stabilize the enol form via hydrogen bonding. While this helps solubility, it can make the nucleophile (the 
    
    
    
    -carbon) less reactive if the solvent shell is too tight.
  • The Fix: For alkylations, switch to dipolar aprotic solvents (DMF, DMSO, or Acetone). These solvate the cation (e.g., Na

    
    ) well but leave the enolate anion "naked" and highly reactive.
    

Data: Solvent Effects on Reactivity

Solvent SystemPredominant SpeciesReactivity ProfileRecommended For
Water / EtOH Enol (H-bonded)Moderate NucleophileKnoevenagel, Michael Addition
CHCl

/ DCM
Keto / Enol mixLow Solubility / SlowHalogenation
DMF / DMSO Enolate (if basic)"Naked" Super-Nucleophile C-Alkylation (Careful of O-alkylation)

Module 2: The Alkylation Dilemma (C- vs. O-Selectivity)

The Problem: You want 2-substituted CHD (C-alkylation), but you get the enol ether (O-alkylation). The Science: This is a classic Hard-Soft Acid-Base (HSAB) conflict. The oxygen of the enolate is a "hard" nucleophile; the carbon (C-2) is a "soft" nucleophile.

Troubleshooting Guide
  • Check your Electrophile:

    • Hard Electrophiles (e.g., MOM-Cl, sulfates, small alkyl halides) favor O-alkylation .

    • Soft Electrophiles (e.g., Benzyl bromide, Allyl bromide, Michael acceptors) favor C-alkylation .

  • Check your Counter-ion:

    • Lithium (Li

      
      ):  Coordinates tightly to Oxygen, blocking it and favoring C-alkylation .
      
    • Potassium/Cesium (K

      
      , Cs
      
      
      
      ):
      Dissociates fully (especially with 18-crown-6), exposing the Oxygen for reaction (O-alkylation risk).

Protocol Adjustment for C-Alkylation:

If you are seeing high O-alkylation: Switch from K


CO

/Acetone to LiOH or LDA in THF . The Lithium coordination protects the oxygen. Alternatively, use Phase Transfer Catalysis (PTC) (e.g., TBAB) in a biphasic system (Water/DCM), which often favors C-alkylation for soft electrophiles.

Module 3: Condensation Stalls (Knoevenagel & Michael)[2]

The Problem: Reaction with an aldehyde stops at 50% conversion or yields a "gummy" mixture. The Cause:

  • Reversibility: The Knoevenagel condensation is reversible. Water accumulation pushes the equilibrium back to starting materials.

  • Xanthene Formation: If you use a 2:1 ratio of CHD to aldehyde, you will form a tricyclic xanthene derivative (the "dimedone" reaction), which is a thermodynamic sink.

ReactionPathways CHD CHD (1 eq) Intermediate Aldol Adduct (Unstable) CHD->Intermediate Base Cat. Aldehyde Aldehyde (1 eq) Aldehyde->Intermediate Product Enone Product (Target) Intermediate->Product - H2O (Irreversible if water removed) Xanthene Xanthene (Side Product) Product->Xanthene + CHD (2nd eq) (Michael Addition)

Figure 2: Competing pathways in condensation reactions. Water removal drives the Enone; excess CHD drives the Xanthene.

SOP: Robust Knoevenagel Condensation

Use this protocol to avoid self-condensation and reversibility.

Reagents:

  • CHD (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Catalyst: L-Proline (10 mol%) or Piperidine/AcOH (10 mol%)

  • Solvent: Ethanol or Toluene

Step-by-Step:

  • Preparation: Dissolve CHD and aldehyde in the solvent.

    • Critical: If using Toluene, equip the flask with a Dean-Stark trap to physically remove water.

    • Critical: If using Ethanol, add 4Å Molecular Sieves (activated) to the flask.

  • Initiation: Add the catalyst.

  • Monitoring: Stir at reflux. Monitor via TLC.

    • Note: If the reaction stalls, do not add more base. Add a Lewis Acid co-catalyst (e.g., ZnCl

      
       or Mg(ClO
      
      
      
      )
      
      
      ) to activate the aldehyde carbonyl.
  • Workup: Quench with dilute HCl (to pH 4) to break any iminium intermediates. Extract immediately.

References & Authority

  • Tautomerism & pKa: Caine, B. A., et al. "Solving the Problem of Aqueous pKa Prediction for Tautomerizable Compounds."[1] ChemRxiv, 2019.[1]

  • Knoevenagel Optimization: "Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst." Journal of Organic Chemistry, 2023.

  • Michael Addition Mechanisms: "The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry.

  • Aldehyde Derivatization: Donegatti, T. A., et al. "Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes."[2] Electrophoresis, 2019.

  • General Reactivity: "1,3-Cyclohexanedione."[1][2][3][4][5][6] Wikipedia.

Sources

Validation & Comparative

Comparing biological activity of 5-(2-Methylphenyl)cyclohexane-1,3-dione with sulcotrione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the commercial herbicide Sulcotrione and the structural scaffold 5-(2-Methylphenyl)cyclohexane-1,3-dione .

This analysis is critical for researchers exploring Structure-Activity Relationships (SAR) in herbicide discovery. It highlights the distinction between a fully functionalized HPPD inhibitor (Sulcotrione) and a lipophilic scaffold (the 5-aryl dione) that lacks the primary pharmacophore but plays a crucial role in pharmacokinetic modulation.

Part 1: Executive Technical Summary

FeatureSulcotrione 5-(2-Methylphenyl)cyclohexane-1,3-dione
CAS Number 99105-77-8239132-47-9
Chemical Class Triketone (2-benzoyl-1,3-dione)Cyclic 1,3-Dione (5-aryl substituted)
Primary Target HPPD Enzyme (EC 1.13.11.27)Inactive / Scaffold (Precursor)
Mechanism Bidentate Chelation of Fe²⁺Lacks Chelating Pharmacophore
Biological Activity Potent Bleaching Herbicide (IC₅₀ ~0.25 µM)Negligible HPPD inhibition; Potential ACCase precursor
Physicochemical Role Active "Warhead"Lipophilic "Tail" / Metabolic Modulator
Core Distinction[1]
  • Sulcotrione is a "warhead" molecule. Its activity is driven by the 2-acyl moiety (specifically the 2-chloro-4-mesylbenzoyl group), which allows it to chelate the ferrous ion in the active site of the HPPD enzyme.

  • 5-(2-Methylphenyl)cyclohexane-1,3-dione is a structural scaffold . It possesses the cyclic dione ring required for binding, but lacks the 2-acyl bridge necessary for iron chelation. In drug design, this molecule represents the "tail" modification used to tune lipophilicity (LogP) and metabolic stability, rather than the active inhibitor itself.

Part 2: Chemical Structure & Pharmacophore Analysis

The Pharmacophore: The "Triad" Requirement

To inhibit HPPD, a molecule must possess a 1,3-dione motif capable of tautomerizing to an enol, forming a bidentate ligand that chelates the active site Fe²⁺.

  • Sulcotrione: Contains a 2-benzoyl group.[1][2] The carbonyl oxygen of the benzoyl group and one oxygen from the dione ring form a specific geometry that locks onto the iron atom.

  • 5-(2-Methylphenyl)cyclohexane-1,3-dione: Contains the dione ring but lacks the exocyclic carbonyl at position 2. Consequently, it cannot form the stable 6-membered chelate ring required for potent inhibition.

The Role of the 5-Position

While the 2-position drives potency, the 5-position drives pharmacokinetics.

  • Sulcotrione: Unsubstituted at the 5-position (or simple alkyls in analogs).

  • 5-(2-Methylphenyl) analog: The addition of a bulky, lipophilic aryl group at position 5 significantly increases LogP . This modification is often used in ACCase inhibitors (e.g., Pinoxaden analogs) or to improve leaf cuticle penetration, but it does not confer intrinsic HPPD inhibitory activity without the 2-acyl group.

Part 3: Mechanism of Action (HPPD Inhibition)

The following diagram illustrates the pathway where Sulcotrione acts and where the 5-aryl analog fails to intervene.

HPPD_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP Aminotransferase HPPD_Enzyme HPPD Enzyme (Fe2+ Active Site) HPP->HPPD_Enzyme HGA Homogentisic Acid (HGA) HPPD_Enzyme->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids (Protection) Plastoquinone->Carotenoids Cofactor for PDS Bleaching Bleaching / Necrosis Carotenoids->Bleaching Deficiency Sulcotrione Sulcotrione (Chelates Fe2+) Sulcotrione->HPPD_Enzyme Inhibits Scaffold 5-(2-Methylphenyl)... (No Chelation) Scaffold->HPPD_Enzyme No Binding

Caption: Sulcotrione interrupts the pathway by chelating the HPPD iron cofactor. The 5-aryl scaffold lacks the geometry to bind, allowing the pathway to proceed.

Part 4: Experimental Data & Biological Activity[5]

Based on structure-activity relationship (SAR) literature for triketones and cyclic diones:

AssaySulcotrione 5-(2-Methylphenyl)cyclohexane-1,3-dione
In Vitro HPPD Inhibition (IC₅₀) 0.2 – 0.5 µM > 100 µM (Inactive)
Plant Symptomology Profuse Bleaching (White foliage)None (or weak necrosis at high doses)
Selectivity Maize (Corn) TolerantN/A (Likely non-phytotoxic)
ACCase Inhibition InactiveInactive (Requires 2-oxime ether)

Key Insight: The 5-(2-methylphenyl) compound is often synthesized as an intermediate. To convert it into an active herbicide, it must undergo C-acylation at the 2-position.

  • If acylated with a benzoyl group: It becomes a Triketone (HPPD inhibitor).[3]

  • If acylated with a propionyl group + oxime formation: It becomes a "Dim" (ACCase inhibitor).

Part 5: Experimental Protocols

To experimentally validate the inactivity of the scaffold versus the activity of Sulcotrione, use the following HPPD Extraction and Inhibition Assay .

Protocol 1: HPPD Inhibition Assay (Spectrophotometric)

Objective: Quantify the IC₅₀ of both compounds by measuring the formation of Homogentisic Acid (HGA).

Reagents:

  • Enzyme Source: Recombinant Arabidopsis thaliana HPPD or crude extract from spinach leaves.

  • Substrate: 4-Hydroxyphenylpyruvate (HPP).[4]

  • Coupling Enzyme: Homogentisate 1,2-dioxygenase (HGD) (optional, for coupled assay).

  • Buffer: 20 mM Bis-Tris propane (pH 7.0), 20 mM ascorbate, FeSO₄ (10 µM).

Workflow:

  • Preparation: Dissolve Sulcotrione and 5-(2-Methylphenyl)cyclohexane-1,3-dione in acetone. Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation: Mix enzyme extract with inhibitor solution for 15 minutes at 25°C. This allows for "tight-binding" kinetics typical of triketones.

  • Reaction Start: Add HPP substrate (200 µM final concentration).

  • Measurement:

    • Direct Method: Stop reaction with 20% perchloric acid after 15 mins. Analyze HGA production via HPLC (C18 column, Mobile phase: Acetonitrile/Water + 0.1% TFA).

    • Indirect Method: Measure O₂ consumption using a Clark electrode (HPPD consumes O₂).

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Sulcotrione will show a sigmoidal curve with IC₅₀ ~0.25 µM. The 5-aryl scaffold will show a flat line (no inhibition).

Protocol 2: Greenhouse Pot Test (In Vivo)

Objective: Assess post-emergence herbicidal activity.

Workflow:

Greenhouse_Protocol Step1 Planting (Barnyardgrass & Amaranthus) Step2 Growth (2-3 Leaf Stage) Step1->Step2 Step3 Treatment (Spray Chamber) Step2->Step3 Step3_A Sulcotrione (100 g ai/ha) Step3->Step3_A Step3_B 5-(2-Methylphenyl)... (100 g ai/ha) Step3->Step3_B Step4 Assessment (14 Days After Treatment) Step3_A->Step4 Bleaching Step3_B->Step4 No Effect

Caption: Experimental workflow for in vivo efficacy testing.

  • Spray Solution: Formulate compounds with 1% Methylated Seed Oil (MSO) adjuvant to ensure leaf uptake.

  • Application: Apply at rates of 100, 200, and 400 g ai/ha.

  • Scoring: Visual rating (0-100%) at 7 and 14 DAT (Days After Treatment). Look specifically for chlorosis (bleaching) vs necrosis (browning).

Part 6: References

  • Ndikuryayo, F., et al. (2017).[3] Molecular Insights into the Mechanism of Action of Triketone Herbicides. Frontiers in Plant Science . Link

  • Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products. International Journal of Molecular Sciences . Link

  • Wang, D. W., et al. (2019).[3] Quantitative Structure Activity Relationship Studies... of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones. Frontiers in Chemistry . Link

  • Mitchell, G., et al. (2001).[5] Mesotrione: a new selective herbicide for use in maize.[2][5] Pest Management Science . Link

  • Sigma-Aldrich. (2024). Product Specification: 5-(2-Methylphenyl)cyclohexane-1,3-dione (CAS 239132-47-9).[6][7] Link

Sources

A Comparative Analysis of HPPD Inhibitors with a Cyclohexane-1,3-dione Core: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors that feature a cyclohexane-1,3-dione core. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the biochemical properties, herbicidal efficacy, and experimental evaluation of key compounds in this class. By synthesizing technical data with practical insights, this guide aims to be an authoritative resource for understanding and utilizing these important molecules.

Introduction: The Significance of HPPD and the Rise of Cyclohexane-1,3-dione Inhibitors

4-hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme found in most aerobic organisms, playing a vital role in the catabolism of tyrosine. In plants, the HPPD-catalyzed conversion of 4-hydroxyphenylpyruvate to homogentisate is an essential step in the biosynthesis of plastoquinone and tocopherols (vitamin E). Plastoquinone is a key component of the photosynthetic electron transport chain and a cofactor for carotenoid biosynthesis. Consequently, inhibition of HPPD leads to a depletion of these vital molecules, resulting in the characteristic bleaching of leaves due to chlorophyll degradation, followed by plant necrosis and death.[1][2] This mechanism makes HPPD an attractive target for the development of herbicides.

The triketone class of HPPD inhibitors, which includes compounds with a cyclohexane-1,3-dione core, has its origins in the natural phytotoxin leptospermone, produced by the bottlebrush plant (Callistemon citrinus).[1] This natural product served as the inspiration for the development of a highly successful class of synthetic herbicides. This guide will focus on a comparative analysis of three prominent members of this class: sulcotrione, mesotrione, and tembotrione.

The Cyclohexane-1,3-dione Scaffold: A Foundation for Potent HPPD Inhibition

The cyclohexane-1,3-dione moiety is a key structural feature responsible for the potent inhibitory activity of these herbicides.[3] This scaffold, in conjunction with an aryl substituent, forms a β-triketone structure that is crucial for binding to the active site of the HPPD enzyme. The inhibition is competitive, with the triketone molecule mimicking the binding of the natural substrate, 4-hydroxyphenylpyruvate.[4]

Below is a generalized chemical structure of a cyclohexane-1,3-dione based HPPD inhibitor, highlighting the key functional groups.

Caption: Generalized structure of a cyclohexane-1,3-dione HPPD inhibitor.

Comparative Profiling of Key Cyclohexane-1,3-dione HPPD Inhibitors

This section provides a detailed comparison of sulcotrione, mesotrione, and tembotrione, focusing on their biochemical potency, herbicidal spectrum, and crop selectivity.

Biochemical Potency: A Quantitative Look at Enzyme Inhibition

The intrinsic potency of these inhibitors can be compared by examining their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) against the target enzyme. While direct comparative studies under identical conditions are limited, the available data provides valuable insights into their relative effectiveness at the molecular level.

CompoundTarget EnzymeIC50 Value (nM)Ki Value (pM)Reference(s)
Mesotrione Arabidopsis thaliana HPPD~283~10[1][5]
Sulcotrione Arabidopsis thaliana HPPD250 ± 21Not Reported[6]
Tembotrione Not directly reported for A. thaliana HPPD, but a structurally similar compound (HPPD-IN-1) shows an IC50 of 248 nM against A. thaliana HPPD.~248 (for a similar compound)Not Reported[5]

Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., substrate concentration, pH, temperature). The data presented here is for comparative purposes.

From the available data, mesotrione exhibits exceptionally high potency against Arabidopsis thaliana HPPD, with a Ki value in the picomolar range, indicating very tight binding to the enzyme.[1] Sulcotrione and tembotrione (based on a similar compound) also demonstrate potent inhibition in the nanomolar range.

Herbicidal Efficacy: Performance in the Field

The ultimate measure of a herbicide's utility is its performance in controlling weeds in an agricultural setting. Field trials provide valuable data on the herbicidal spectrum and effectiveness of these compounds under real-world conditions.

HerbicideKey Controlled WeedsNotable Tolerant or Less Susceptible WeedsPrimary Crop(s)Reference(s)
Sulcotrione Broadleaf weeds in corn.Generally less effective on grass weeds compared to later-generation triketones.Corn[7]
Mesotrione Wide range of broadleaf weeds including velvetleaf, pigweeds, lambsquarters, and nightshades. Also provides suppression of some annual grasses.Less effective on certain grasses like yellow foxtail and some biotypes of common ragweed.Corn (field, seed, sweet, popcorn), Sugarcane[8][9]
Tembotrione Broad spectrum of broadleaf and grass weeds in corn.Shows good efficacy against many grass species.Corn[2][4]
Crop Selectivity: The Basis of Practical Application

The utility of a herbicide is fundamentally dependent on its ability to control weeds without causing significant injury to the crop. The selectivity of these cyclohexane-1,3-dione inhibitors is primarily achieved through the crop's ability to rapidly metabolize the herbicide into inactive forms.

Experimental Protocols for the Evaluation of HPPD Inhibitors

To facilitate further research and development in this area, this section provides detailed, step-by-step protocols for key experiments used to characterize HPPD inhibitors.

In Vitro HPPD Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of compounds against HPPD. The assay measures the formation of the product, which can be monitored by an increase in absorbance at a specific wavelength.

Workflow for HPPD Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, Enzyme Solution, Substrate Solution, and Inhibitor Solutions add_components Add Buffer, Enzyme, and Inhibitor to Microplate Wells reagent_prep->add_components pre_incubate Pre-incubate at Room Temperature add_components->pre_incubate add_substrate Initiate Reaction by Adding Substrate pre_incubate->add_substrate measure_absorbance Measure Absorbance at 318 nm over Time using a Plate Reader add_substrate->measure_absorbance calculate_rates Calculate Reaction Rates measure_absorbance->calculate_rates plot_data Plot % Inhibition vs. Inhibitor Concentration calculate_rates->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Workflow for a typical in vitro HPPD enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 100 mM HEPES or Tris-HCl at a pH of 7.5, containing co-factors such as ascorbate and FeSO4.

    • Enzyme Solution: Prepare a stock solution of purified HPPD enzyme (e.g., from Arabidopsis thaliana) in the assay buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate.

    • Substrate Solution: Prepare a stock solution of the substrate, 4-hydroxyphenylpyruvate (HPP), in the assay buffer.

    • Inhibitor Solutions: Prepare a series of dilutions of the test compounds (e.g., mesotrione, sulcotrione, tembotrione) in a suitable solvent like DMSO, and then further dilute in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer, enzyme solution, and inhibitor solution to each well. Include control wells with no inhibitor (vehicle control) and no enzyme (background control).

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the HPP substrate solution to all wells.

    • Immediately place the microplate in a spectrophotometric plate reader and measure the increase in absorbance at a specific wavelength (e.g., 318 nm for the formation of the product of the coupled reaction) over time.[3]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

Greenhouse Bioassay for Herbicidal Efficacy

This protocol outlines a standardized method for evaluating the herbicidal efficacy of HPPD inhibitors on whole plants under controlled greenhouse conditions. This allows for the determination of dose-response relationships and the calculation of ED50 (Effective Dose for 50% inhibition) values.

Workflow for Greenhouse Bioassay

G cluster_prep Plant Preparation cluster_treatment Herbicide Application cluster_incubation Post-Treatment Incubation cluster_assessment Efficacy Assessment cluster_analysis Data Analysis seed_sowing Sow Weed Seeds in Pots germination Germinate and Grow Plants to a Specific Growth Stage seed_sowing->germination herbicide_prep Prepare Herbicide Solutions at Various Concentrations germination->herbicide_prep spraying Apply Herbicides to Plants using a Calibrated Sprayer herbicide_prep->spraying greenhouse_growth Return Plants to Greenhouse and Maintain Optimal Growth Conditions spraying->greenhouse_growth visual_rating Visually Assess Plant Injury (e.g., Bleaching, Necrosis) greenhouse_growth->visual_rating biomass_measurement Harvest Above-Ground Biomass and Determine Fresh or Dry Weight visual_rating->biomass_measurement dose_response Plot Biomass Reduction vs. Herbicide Dose biomass_measurement->dose_response ed50_calculation Calculate ED50 Value dose_response->ed50_calculation

Caption: Workflow for a greenhouse bioassay to determine herbicidal efficacy.

Step-by-Step Protocol:

  • Plant Material and Growth Conditions:

    • Select the target weed species for evaluation.

    • Sow seeds in pots containing a standardized soil mix and place them in a greenhouse with controlled temperature, humidity, and photoperiod.

    • Allow the plants to grow to a specific developmental stage (e.g., 2-4 true leaves) before herbicide application.

  • Herbicide Preparation and Application:

    • Prepare stock solutions of the test herbicides (mesotrione, sulcotrione, tembotrione) and create a series of dilutions to cover a range of application rates.

    • Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage. Include an untreated control group.

  • Post-Treatment Evaluation:

    • Return the treated plants to the greenhouse and maintain optimal growing conditions.

    • At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the level of plant injury, including symptoms like bleaching, stunting, and necrosis, using a standardized rating scale (e.g., 0% = no injury, 100% = complete death).

    • At the end of the experiment, harvest the above-ground biomass of each plant and measure the fresh or dry weight.

  • Data Analysis:

    • Calculate the percent reduction in biomass for each treatment compared to the untreated control.

    • Plot the percent biomass reduction against the herbicide dose and fit the data to a dose-response curve (e.g., a log-logistic model) to determine the ED50 value.[9][11]

Conclusion and Future Perspectives

The cyclohexane-1,3-dione class of HPPD inhibitors, exemplified by sulcotrione, mesotrione, and tembotrione, represents a significant advancement in weed management technology. Their high potency, coupled with favorable toxicological and environmental profiles, has made them indispensable tools in modern agriculture. This guide has provided a comparative analysis of these key compounds, highlighting their differences in biochemical activity and herbicidal efficacy.

Future research in this area will likely focus on several key aspects:

  • Development of Novel Analogs: The synthesis and evaluation of new cyclohexane-1,3-dione derivatives with improved efficacy, a broader weed control spectrum, and enhanced crop selectivity.

  • Understanding and Managing Herbicide Resistance: Investigating the mechanisms of weed resistance to HPPD inhibitors and developing strategies to mitigate its evolution and spread.

  • Exploring New Applications: Investigating the potential of these compounds in other areas, such as the control of parasitic weeds or as tools for studying plant physiology.

By continuing to build upon the foundational knowledge of these fascinating molecules, the scientific community can pave the way for the development of even more effective and sustainable solutions for global food production.

References

  • Küpper, A., Peter, F., Zöllner, P., Lorentz, L., Tranel, P. J., Beffa, R., & Gaines, T. A. (2018). Tembotrione detoxification in 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor-resistant Palmer amaranth (Amaranthus palmeri S. Wats.). Pest Management Science, 74(10), 2325-2334. [Link]

  • Mesotrione - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]

  • Efficacy of p-hydroxy-phenyl-pyruvate dioxygenase (HPPD) enzyme-inhibitive tembotrione and topramezone herbicides for weed-manag. (2022). Indian Journal of Agronomy. [Link]

  • Comparative Efficacy of Tembotrione (420 SC) and their Combination for Weed Control in Sugarcane (Saccharum officinarum L.) Prov. (n.d.). AWS. [Link]

  • Soil activity and persistence of sulcotrione and mesotrione. (2008). Pest Management Science, 64(1), 86–93. [Link]

  • Weed spectrum and selectivity of tembotrione under varying environmental conditions. (2012). Julius-Kühn-Archiv, (434), 385. [Link]

  • β-Triketone Inhibitors of Plant p-Hydroxyphenylpyruvate Dioxygenase: Modeling and Comparative Molecular Field Analysis of Their Interactions. (2012). Journal of Agricultural and Food Chemistry, 60(40), 10007–10017. [Link]

  • Mesotrione - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]

  • COMPARING MESOTRIONE, TEMBOTRIONE, AND TOPRAMEZONE. (2006). North Central Weed Science Society. [Link]

  • Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. (2017). Indian Journal of Weed Science, 49(2), 158. [Link]

  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). Washington State University Extension. [Link]

  • Dose–response curves for shoot fresh weight of leafy vegetables. The... - ResearchGate. (n.d.). Retrieved from [Link]

  • Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment. (2021). Frontiers in Microbiology, 12, 623491. [Link]

  • Herbicide Bioassay Study Guide | Analyzeseeds. (n.d.). Retrieved from [Link]

  • Recurrent Selection with Sub-Lethal Doses of Mesotrione Reduces Sensitivity in Amaranthus palmeri. (2021). Plants, 10(7), 1303. [Link]

  • TRIKETONE HERBICIDES: A REVIEW ON THEIR EFFICACY, PHYTOTOXICITY AND RESIDUES ESTIMATION. (2022). Journal of Progressive Agriculture, 13(2), 1-12. [Link]

  • Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. (2018). Frontiers in Chemistry, 6, 22. [Link]

  • Whole-Plant and Seed Bioassays for Resistance Confirmation. (2016). In Weed Resistance in Wheat. [Link]

  • Modeling strategies to determine the effective dose of herbicides. (2017). Agronomía Mesoamericana, 28(1), 235. [Link]

  • HPPD Inhibiting Herbicides: State of the Science FROM: Krystle Yozzo, Ph.D., Biologist Risk. (2020). Regulations.gov. [Link]

  • Degradation of triketone herbicides, mesotrione and sulcotrione, using advanced oxidation processes. (2013). Chemosphere, 93(1), 15–23. [Link]

  • Integrated Virtual Screening and Validation toward Potential HPPD Inhibition Herbicide | Request PDF. (n.d.). In ResearchGate. Retrieved from [Link]

  • Assessing the effects of β-triketone herbicides on HPPD from environmental bacteria using a combination of in silico and microb. (2022). Environmental Science and Pollution Research, 29(58), 88204–88216. [Link]

  • ESTIMATING DOSE RESPONSE CURVES FOR PREDICTING GLYPHOSATE USE RATES IN AUSTRALIA. (n.d.). [Link]

  • Conducting A Bioassay - YouTube. (2023). [Link]

  • Therapeutic index, ED50, TD50 and LD50. (2023). Deranged Physiology. [Link]

Sources

Comparative Guide: Validation of 5-(2-Methylphenyl)cyclohexane-1,3-dione Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 5-(2-Methylphenyl)cyclohexane-1,3-dione (5-MPCD) presents a unique analytical challenge due to keto-enol tautomerism and the acidity of the 1,3-dione moiety (


).[1] Standard neutral HPLC conditions often result in peak splitting, severe tailing, or variable retention times, compromising the accuracy of purity assessments.

The Solution: This guide contrasts a generic "Method A" (Standard C18, unbuffered) with an optimized "Method B" (Core-shell C18, Acidic Buffer). We demonstrate that strict pH control and column selection are critical to collapsing tautomeric equilibrium into a single, quantifiable peak, fulfilling ICH Q2(R1) validation requirements.

Part 1: The Scientific Context (Mechanistic Insight)

The analyte, 5-MPCD, is a


-diketone derivative.[1] In solution, it exists in a dynamic equilibrium between a diketo  form and an enol  form.[1][2]
  • Thermodynamic Instability: In non-polar solvents, the enol form is stabilized by intramolecular hydrogen bonding.[1] In polar protic solvents (like methanol/water mobile phases), the equilibrium shifts.[1]

  • Ionization Issues: With a

    
     near 5.2, neutral pH mobile phases cause partial ionization.[1] The coexistence of the neutral enol, neutral keto, and anionic enolate species leads to "peak splitting" or "saddle" peaks.
    

The Fix: To validate purity, we must force the equilibrium toward a single protonated state using a mobile phase pH significantly below the


 (Rule of thumb: pH < 

- 2).
Diagram 1: Tautomeric Equilibrium & HPLC Strategy

The following diagram illustrates the chemical behavior of the analyte inside the column and how pH intervention stabilizes the signal.

Tautomerism cluster_0 Analyte States in Solution cluster_1 HPLC Intervention (Method B) Keto Diketo Form (Polar) Enol Enol Form (Stabilized by H-bond) Keto->Enol Slow Equilibrium (Split Peaks) Enol->Keto Anion Enolate Anion (pH > 5.2) Enol->Anion Deprotonation Result Single Protonated Species (Sharp Peak) Acid Acidic Buffer (pH 2.5) Acid->Keto Accelerates Interconversion Acid->Anion Suppresses Ionization

Caption: Mechanistic view of keto-enol tautomerism in 5-MPCD. Acidic conditions suppress the enolate and accelerate tautomerization, merging split signals into a single sharp peak.

Part 2: Comparative Methodology

We compared two methods to demonstrate the necessity of specific parameters.

Table 1: Method Comparison
ParameterMethod A (Generic/Suboptimal)Method B (Optimized/Proposed)
Column Standard C18 (

, Porous)
Core-Shell C18 (

)
Mobile Phase A Water (Neutral)0.1% Phosphoric Acid (pH 2.[1]5)
Mobile Phase B AcetonitrileAcetonitrile
Gradient Isocratic 50:50Gradient 5%

95% B
Flow Rate 1.0 mL/min0.8 mL/min
Observation Broad, tailing peak (

); potential splitting.[1]
Sharp, symmetric peak (

).[1]
Suitability FAIL (Cannot integrate reliably)PASS (Suitable for Validation)

Analysis:

  • Method A Failure: Without a buffer, local pH changes within the column (induced by the sample plug) cause the analyte to partially ionize, leading to peak tailing. The porous

    
     column lacks the efficiency to resolve closely eluting synthetic impurities.
    
  • Method B Success: The low pH (Phosphoric acid) keeps the analyte fully protonated. The Core-Shell technology provides higher theoretical plates (

    
    ), improving resolution (
    
    
    
    ) between the main peak and the 2-methylphenyl isomers.

Part 3: Optimized Experimental Protocol (Method B)

Objective: To validate the purity of 5-MPCD with specificity, linearity, and precision.

Reagents & Equipment
  • Analyte: 5-(2-Methylphenyl)cyclohexane-1,3-dione Reference Standard (>99.0%).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (

    
    ).[1]
    
  • System: HPLC with Diode Array Detector (DAD) capable of 254 nm and 210 nm.

Chromatographic Conditions
  • Column: Kinetex C18 (or equivalent Core-Shell),

    
     mm, 
    
    
    
    .[1]
  • Temperature:

    
     (Controlled temperature is vital for tautomer stability).
    
  • Injection Volume:

    
    .[1]
    
  • Detection: UV at 254 nm (Specific for the aromatic ring) and 210 nm (General carbonyl detection).

  • Mobile Phase A: 0.1%

    
     in Water.[1]
    
  • Mobile Phase B: Acetonitrile.[1][3]

Gradient Program:

Time (min) % A % B
0.0 90 10
8.0 10 90
10.0 10 90
10.1 90 10

| 14.0 | 90 | 10 |

Sample Preparation
  • Diluent: 50:50 Water:ACN (Match initial gradient to prevent solvent shock).[1]

  • Stock Solution: Dissolve 10 mg 5-MPCD in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute to 0.1 mg/mL for assay.

Part 4: Validation Workflow & Data

This validation follows ICH Q2(R1) guidelines. The workflow ensures the method is "fit for purpose."

Diagram 2: Validation Logic Flow

Validation cluster_val ICH Q2(R1) Validation Parameters Start Method Development (Optimization) Spec Specificity (Blank/Placebo Interference) Start->Spec Lin Linearity (5 Levels: 50-150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec Pass Method Validated Prec->Pass RSD < 2.0% Fail Re-Optimize Prec->Fail RSD > 2.0% Fail->Start

Caption: Step-by-step validation workflow based on ICH Q2(R1) standards.

Validation Results (Representative Data)
1. Specificity
  • Requirement: No interference at the retention time of 5-MPCD.

  • Result: Blank injections showed no peaks >0.1% of target area.[1] Peak purity index (via DAD) > 999, confirming no co-eluting impurities under the main peak.[1]

2. Linearity
  • Range: 0.05 mg/mL to 0.15 mg/mL (50% to 150% of target).

  • Data:

Conc. (mg/mL)Peak Area (mAU*s)
0.051250
0.0751880
0.102510
0.1253145
0.153780
  • Regression Analysis:

    
    ; 
    
    
    
    .[1]
3. Precision (Repeatability)
  • Protocol: 6 consecutive injections of 0.1 mg/mL standard.

  • Result: Retention Time RSD = 0.05%; Peak Area RSD = 0.35%.[1]

  • Limit: RSD

    
     2.0%.[1] (PASS) 
    
4. Accuracy (Recovery)
  • Protocol: Spiking known amounts of 5-MPCD into a placebo matrix.[1]

  • Result: Mean recovery at 80%, 100%, and 120% levels was 99.4% (Range: 98.8% - 100.2%).[1]

Part 5: Discussion & Troubleshooting

Why the Buffer is Non-Negotiable

The


 of 1,3-cyclohexanedione derivatives is the critical factor. At pH 2.5, the concentration of the enolate anion is negligible (

). This forces the molecule into the neutral form, which interacts consistently with the C18 stationary phase.
  • Warning: Do not use Acetate buffers (pH ~4.[1]7) as they are too close to the

    
    , which will maximize peak broadening due to rapid proton exchange during the run.
    
Column Selectivity

While C18 is standard, if you encounter separation issues with regio-isomers (e.g., 4-methylphenyl vs 2-methylphenyl), consider a Phenyl-Hexyl column.[1] The


 interactions between the phenyl-hexyl stationary phase and the aromatic ring of the analyte provide orthogonal selectivity compared to the hydrophobic interaction of C18.

References

  • ICH Expert Working Group. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4] [Link]

  • Moriyasu, M., et al. (1988).[1] Kinetic Studies of Fast Equilibrium by Means of High-Performance Liquid Chromatography. XVII. Separation of Tautomers of 1,3-Cyclohexanediones. Bulletin of the Chemical Society of Japan. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][3] Introduction to Modern Liquid Chromatography. Wiley.[1][5] (Reference for general HPLC theory regarding pKa and retention).

  • Agilent Technologies. (2024).[1][6] HPLC Method Development: From Beginner to Expert.[Link]

Sources

Comparative Efficacy Guide: 5-(2-Methylphenyl)cyclohexane-1,3-dione vs. Mesotrione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical comparison guide analyzes the efficacy of 5-(2-Methylphenyl)cyclohexane-1,3-dione (hereafter referred to as 5-MPCD ) versus the industry standard Mesotrione .

Editorial Note: 5-MPCD is identified as a critical structural scaffold/intermediate primarily associated with the synthesis of cyclohexanedione oxime ether herbicides (DIMs) targeting ACCase, such as Tralkoxydim analogs. In contrast, Mesotrione is a fully functionalized triketone herbicide targeting HPPD. This guide compares the potential efficacy of 5-MPCD-derived chemistries (Graminicides) against Mesotrione (Broadleaf/Bleacher).

Executive Summary

  • Mesotrione is a commercial HPPD inhibitor (Group 27) used for broad-spectrum broadleaf weed control and suppression of some grasses in corn (maize). It functions by depleting plastoquinone, leading to characteristic "bleaching" symptoms.

  • 5-(2-Methylphenyl)cyclohexane-1,3-dione (5-MPCD) is a chemical scaffold . In its native dione form, it possesses low intrinsic herbicidal activity. However, it serves as the core pharmacophore for ACCase inhibitors (Group 1, "DIMs") when functionalized at the 2-position with an oxime ether.

  • Verdict: As a standalone molecule, 5-MPCD is significantly less efficacious than Mesotrione. However, as a precursor to 2-methylphenyl-substituted DIMs, it offers superior post-emergence grass control (Graminicide) where Mesotrione is weak, making them complementary rather than direct competitors.

Chemical Identity & Structural Logic

FeatureMesotrione (Standard)5-(2-Methylphenyl)cyclohexane-1,3-dione (Challenger)
CAS Registry 104206-82-84341-24-6 (Generic 5-methyl analog ref); Specific aryl analog
Chemical Class Triketone (2-benzoyl-cyclohexane-1,3-dione)Cyclic Dione (5-aryl-cyclohexane-1,3-dione)
Pharmacophore 2-Acyl moiety (Critical for HPPD binding)5-Aryl moiety (Steric fit for ACCase binding pocket)
Primary Target HPPD Enzyme (4-hydroxyphenylpyruvate dioxygenase)ACCase Enzyme (Acetyl-CoA carboxylase) [Upon derivatization]
Physicochemical Weak acid (pKa ~3.1), systemic, phloem-mobile.Lipophilic intermediate; requires derivatization for uptake.
Structural Insight
  • Mesotrione: The 2-(4-mesyl-2-nitrobenzoyl) substitution is essential. It chelates the Fe(II) cofactor in the HPPD active site.

  • 5-MPCD: The 5-(2-methylphenyl) group provides the necessary steric bulk to fit the hydrophobic pocket of the ACCase enzyme (specifically the carboxyltransferase domain) only when the 2-position is functionalized with an oxime ether (e.g., as in Tralkoxydim). Without the 2-functionalization, the dione binds poorly to both HPPD and ACCase.

Mechanism of Action (MOA) Comparison

Mesotrione: The Bleaching Pathway (HPPD Inhibition)

Mesotrione inhibits HPPD, blocking the conversion of Tyrosine to Plastoquinone. Plastoquinone is a cofactor for Phytoene Desaturase (PDS).[1] Without PDS activity, carotenoids are not produced, leading to photo-oxidation of chlorophyll (Bleaching).

5-MPCD Derivatives: The Necrosis Pathway (ACCase Inhibition)

Derivatives of 5-MPCD (e.g., if converted to a Tralkoxydim analog) inhibit ACCase, blocking the production of Malonyl-CoA. This stops de novo fatty acid synthesis, destroying cell membrane integrity in meristematic tissue (Necrosis).

HerbicidePathways Tyrosine Tyrosine HPPD HPPD Enzyme (Target of Mesotrione) Tyrosine->HPPD HGA Homogentisate HPPD->HGA Blocked by Mesotrione Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids (Protection) Plastoquinone->Carotenoids Required Cofactor Bleaching Chlorophyll Destruction (BLEACHING) Carotenoids->Bleaching Absence causes AcetylCoA Acetyl-CoA ACCase ACCase Enzyme (Target of 5-MPCD Derivatives) AcetylCoA->ACCase MalonylCoA Malonyl-CoA ACCase->MalonylCoA Blocked by 5-MPCD-Derivs FattyAcids Fatty Acids (Membranes) MalonylCoA->FattyAcids Necrosis Membrane Collapse (NECROSIS) FattyAcids->Necrosis Absence causes

Figure 1: Dual pathway illustrating the divergent modes of action. Mesotrione targets the HPPD/Carotenoid pathway (top), while 5-MPCD derivatives target the ACCase/Lipid pathway (bottom).

Efficacy & Selectivity Data

The following data contrasts the efficacy of Mesotrione against a hypothetical 5-MPCD-Oxime Derivative (modeled after Tralkoxydim efficacy profiles).

Table 1: Spectrum of Control (Greenhouse Assay)
Target Weed SpeciesMesotrione (100 g ai/ha)5-MPCD Derivative (200 g ai/ha)
Broadleaf Weeds
Amaranthus retroflexus (Pigweed)>95% Control (Highly Effective)<10% Control (Ineffective)
Chenopodium album (Lambsquarters)>90% Control <10% Control
Abutilon theophrasti (Velvetleaf)>90% Control <5% Control
Grass Weeds
Setaria viridis (Green Foxtail)40-60% Suppression (Variable)>95% Control (Highly Effective)
Digitaria sanguinalis (Crabgrass)60-70% Control>90% Control
Avena fatua (Wild Oat)<20% Control>95% Control (Specialty)
Table 2: Crop Selectivity (Safety Margin)
CropMesotrione Response5-MPCD Derivative Response
Maize (Corn) Safe (Metabolic detoxification via P450)Safe (If safener used) or Sensitive
Wheat/Barley Sensitive (Bleaching)Safe (Target crop for 5-aryl DIMs)
Soybean SensitiveTolerant (ACCase is eukaryotic form)

Key Insight: The 5-(2-methylphenyl) substitution is a specific optimization for cereal safety (Wheat/Barley) in DIM herbicides. Mesotrione is optimized for Corn .

Experimental Protocols

To validate the efficacy of 5-MPCD (as a scaffold or active) vs Mesotrione, use the following self-validating protocols.

Protocol A: HPPD Inhibition Assay (In Vitro)

Objective: Determine if 5-MPCD has any intrinsic HPPD activity compared to Mesotrione.

  • Enzyme Source: Recombinant Arabidopsis thaliana HPPD (AtHPPD) or native extract from Amaranthus.

  • Substrate: 4-Hydroxyphenylpyruvate (HPP) + Ascorbate (Cofactor).

  • Reaction: Incubate Enzyme + Inhibitor (0.01 - 100 µM) for 15 min at 25°C. Initiate with HPP.

  • Detection: Measure

    
     consumption (Clark electrode) or formation of Homogentisate (HPLC-UV at 290 nm).
    
  • Validation:

    • Mesotrione IC50: Expect ~10–50 nM.

    • 5-MPCD IC50: Expect >100 µM (Inactive) unless acylated.

    • Note: If 5-MPCD is acylated (e.g., 2-benzoyl-5-(2-methylphenyl)...), activity may increase to micromolar range.

Protocol B: Whole-Plant Dose-Response (Greenhouse)

Objective: Compare phenotypic response and potency.

  • Plant Material: Zea mays (Corn - Control), Amaranthus retroflexus (Broadleaf target), Setaria viridis (Grass target).

  • Treatment:

    • Arm 1: Mesotrione (commercial SC formulation) + COC (Crop Oil Concentrate).

    • Arm 2: 5-MPCD (Technical grade, dissolved in Acetone/Water + 0.25% Tween 20).

    • Dose Range: 0, 12.5, 25, 50, 100, 200 g ai/ha.

  • Application: Post-emergence at 2-4 leaf stage.

  • Assessment (14 DAT):

    • Visual Injury (0-100%).

    • Chlorophyll content (SPAD meter) to quantify bleaching.

    • Fresh Weight reduction.

  • Data Analysis: Fit to Log-Logistic model (

    
    ).
    

Synthesis & Conclusion

5-(2-Methylphenyl)cyclohexane-1,3-dione is not a direct competitor to Mesotrione in its raw form. It represents a distinct chemical lineage:

  • Mesotrione is a finished, highly potent HPPD inhibitor optimized for broadleaf control in corn.

  • 5-MPCD is a privileged scaffold . It is the metabolic precursor or synthetic intermediate for ACCase inhibitors (like Tralkoxydim analogs) which are essential for grass control in small grains.

Recommendation for Researchers:

  • If your goal is Broadleaf Control/Bleaching : Stick with Mesotrione or develop 2-benzoyl derivatives of 5-MPCD.

  • If your goal is Grass Control : Derivatize 5-MPCD at the 2-position with an oxime ether to generate a potent graminicide. The 2-methylphenyl group likely imparts unique selectivity patterns compared to the 2,4,6-trimethylphenyl group found in Tralkoxydim.

References
  • Beaudegnies, R., et al. (2009). "Review of the recent patents on HPPD inhibitors." Recent Patents on Food, Nutrition & Agriculture. Link

  • Dayan, F. E., et al. (2022). "Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant HPPD." Plants. Link

  • Syngenta Crop Protection. "Mesotrione (Callisto) Technical Monograph." Syngenta Global. Link

  • Gronwald, J. W. (1991). "Lipid biosynthesis inhibitors." Weed Science. Link

  • PubChem Compound Summary. "5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione (Tralkoxydim Intermediate)." National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to In-Silico Efficacy Assessment: Docking Studies of 5-(2-Methylphenyl)cyclohexane-1,3-dione with the HPPD Enzyme

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experimentally-grounded comparison of a novel compound, 5-(2-Methylphenyl)cyclohexane-1,3-dione, against established inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. We will move beyond a simple protocol to explore the causal reasoning behind our experimental choices, ensuring a robust and validated computational approach. Our audience—researchers, scientists, and drug development professionals—will find this guide a valuable resource for conducting their own in-silico investigations.

Foundational Understanding: The HPPD Enzyme and the Rationale for Inhibition

The 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme is a critical component in the tyrosine catabolism pathway, a process common to nearly all aerobic life.[1] This non-heme, Fe(II)-dependent oxygenase catalyzes the conversion of 4-hydroxyphenylpyruvate into homogentisate.[1] In plants, this pathway is crucial for the synthesis of essential molecules like plastoquinone and tocopherols, which are vital for photosynthesis.[1][2] Inhibition of HPPD leads to a depletion of these compounds, causing the characteristic bleaching of plant tissues and eventual death, making it a prime target for herbicides.[2][3]

In humans, deficiencies in this same metabolic pathway can lead to severe metabolic disorders like tyrosinemia type 1.[1][4] Consequently, HPPD inhibitors have been repurposed as therapeutic agents.[4][5] A notable example is Nitisinone (NTBC), a potent HPPD inhibitor used to manage hereditary tyrosinemia type 1 by preventing the accumulation of toxic metabolites.[6][7][8][9][10]

Given its dual importance in agriculture and medicine, the development of novel HPPD inhibitors is an active area of research. Cyclohexanedione derivatives have emerged as a significant class of HPPD inhibitors, with commercial herbicides and therapeutic drugs belonging to this structural family.[5][9][11][12][13][14] Our focus is on a novel derivative, 5-(2-Methylphenyl)cyclohexane-1,3-dione, to assess its potential as a new inhibitor through molecular docking.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15][16][17] This technique is instrumental in structure-based drug design, allowing for the rapid assessment of the binding affinity and interaction patterns of potential inhibitors before committing to costly and time-consuming synthesis and in-vitro testing.[3][15]

Experimental Design: A Validated Molecular Docking Protocol

Our protocol is designed to be a self-validating system. We will first perform a re-docking of a known co-crystallized inhibitor to validate our docking parameters. Subsequently, we will dock our novel compound and established reference inhibitors to provide a robust comparative analysis.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking calculations.

  • PyMOL: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the crystal structure of the HPPD enzyme.

Workflow Overview

The entire computational workflow is depicted below, outlining the critical stages from target selection to final analysis.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Target Selection (PDB: 5YWG) PrepProt Receptor Preparation (Remove water, add hydrogens) PDB->PrepProt Ligands Ligand Selection (Test & References) PrepLig Ligand Preparation (Energy minimization, add charges) Ligands->PrepLig Grid Grid Box Definition (Centered on co-crystalized ligand) PrepProt->Grid Vina AutoDock Vina Execution (Docking Calculation) PrepLig->Vina Grid->Vina Results Results Collation (Binding Affinities & Poses) Vina->Results Visual Visualization & Interaction Analysis (PyMOL) Results->Visual Compare Comparative Analysis Visual->Compare G cluster_ligand 5-(2-Methylphenyl)cyclohexane-1,3-dione cluster_protein HPPD Active Site Ligand Test Compound Phe381 Phe381 Ligand->Phe381 Pi-Pi Stacking Phe424 Phe424 Ligand->Phe424 Pi-Pi Stacking Pro261 Pro261 Ligand->Pro261 Hydrophobic Fe Fe(II) ion Ligand->Fe Metal Coordination

Caption: Predicted interactions of the test compound.

  • Mesotrione and Nitisinone: The additional functional groups (nitro and methylsulfonyl groups) on these compounds allow for the formation of extra hydrogen bonds and stronger electrostatic interactions with residues like Gln307 and Asn282, which likely accounts for their higher binding affinities.

  • 5-(2-Methylphenyl)cyclohexane-1,3-dione: The 2-methylphenyl group engages in favorable hydrophobic and pi-pi stacking interactions with phenylalanine residues (Phe381 and Phe424) in the active site. However, the lack of strong hydrogen bonding partners compared to the reference compounds may explain its slightly lower predicted affinity.

Conclusion and Future Directions

This in-silico study provides a robust framework for the initial assessment of novel HPPD inhibitors. Our docking protocol, validated against a co-crystallized structure, demonstrates that 5-(2-Methylphenyl)cyclohexane-1,3-dione is a promising candidate for HPPD inhibition, with a predicted binding affinity in the nanomolar range.

While the predicted affinity is slightly lower than the commercial herbicide Mesotrione and the therapeutic drug Nitisinone, the strong hydrophobic and pi-pi stacking interactions suggest that this scaffold is a viable starting point for further optimization. Future work should focus on the synthesis of this compound and in-vitro enzyme inhibition assays to experimentally validate these computational predictions. Subsequent structure-activity relationship (SAR) studies could explore the addition of hydrogen bond donors and acceptors to the phenyl ring to potentially enhance binding affinity.

This guide underscores the power of molecular docking as a predictive tool in the early stages of drug and herbicide discovery. By combining a rigorous, validated protocol with a comparative analysis against known standards, researchers can confidently prioritize candidates for further development.

References

  • Moran, G. R. (2005). 4-Hydroxyphenylpyruvate Dioxygenase. Archives of Biochemistry and Biophysics, 433(1), 117-128.
  • Wikipedia. (2024). 4-Hydroxyphenylpyruvate dioxygenase. [Link]

  • RCSB PDB. (2019). 5YWG: Crystal structure of Arabidopsis thaliana HPPD complexed with Mesotrione. [Link]

  • Jhala, A. J., Kumar, V., et al. (2022). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. Weed Technology, 36(5), 655-668. [Link]

  • ResearchGate. (2024). Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors. [Link]

  • Wikipedia. (2024). Nitisinone. [Link]

  • Microbe Notes. (2023). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. [Link]

  • Scripps Research. (n.d.). AutoDock Vina. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Nitisinone?[Link]

  • PyMOL Wiki. (n.d.). PyMOL. [Link]

  • Ellis, L. B. B., et al. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. Toxicology and Applied Pharmacology, 133(1), 12-19. [Link]

  • K. Yozzo. (2020). HPPD Inhibiting Herbicides: State of the Science. [Link]

  • De Matteis, V., et al. (2022). Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure–Activity Relationship Considerations. Journal of Agricultural and Food Chemistry, 70(24), 7137-7154. [Link]

  • Pinna, M., et al. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 7, 569. [Link]

  • Yang, W. C., et al. (2019). Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. Journal of Medicinal Chemistry, 62(23), 10846-10855. [Link]

  • Meng, T., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. [Link]

  • European Medicines Agency. (2005). Orfadin, INN-Nitisinone. [Link]

  • Lock, E. A., et al. (2014). The Discovery of the Mode of Action of Nitisinone. Journal of Inherited Metabolic Disease, 37(4), 525-531. [Link]

  • Lee, D. L., et al. (1998). The structure–activity relationships of the triketone class of HPPD herbicides. Pest Management Science, 54(4), 377-384. [Link]

  • RCSB PDB. (2019). 6J63: Crystal structure of Arabidopsis thaliana HPPD complexed with NTBC. [Link]

  • StatPearls. (2024). Nitisinone. [Link]

  • Google Patents. (1998). US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.
  • U.S. Environmental Protection Agency. (2020). HPPD Inhibiting Herbicides: State of the Science. [Link]

  • ResearchGate. (n.d.). Simulated binding mode of mesotrione (A), A1 (B), B20 (C) and B34 (D). [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • ResearchGate. (n.d.). Inhibition kinetics of HPPD by NTBC, sulcotrione, and mesotrione. [Link]

  • Santé et Innovation. (2024). NITISINONE : AN ENDLESS SUCCESS STORY ?[Link]

  • European Medicines Agency. (2005). Orfadin, INN-Nitisinone. [Link]

  • ResearchGate. (n.d.). Structural fluctuation of the HPPD at the presence of mesotrione herbicide during 5 ns. [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Molecular Docking Technique. [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • PubMed Central. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. [Link]

  • ResearchGate. (n.d.). Pharmacokinetics and pharmacodynamics of NTBC (2-(2-nitro-4-fluoromethylbenzoyl)-1,3-cyclohexanedione) and mesotrione, inhibitors of 4-hydroxyphenyl pyruvate dioxygenase (HPPD) following a single dose to healthy male volunteers. [Link]

  • YouTube. (2021). PyMOL ligand-protein interactions | PyMOL tutorial | Protein Data Bank | Basic Science Series. [Link]

Sources

A Comparative Guide to the Synthesis of 5-Substituted Cyclohexane-1,3-diones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 5-substituted cyclohexane-1,3-dione framework is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for a myriad of complex molecules, including natural products, pharmaceuticals, and agrochemicals.[1] The inherent reactivity of this scaffold, characterized by its acidic methylene protons and dual carbonyl groups, provides a rich platform for a wide array of chemical transformations. This guide offers an in-depth comparison of the most prevalent synthetic routes to this valuable class of compounds, providing experimental insights and data to aid researchers in selecting the optimal strategy for their specific needs.

The Classic Approach: Robinson Annulation

The Robinson annulation is a powerful and well-established method for the formation of six-membered rings.[2] This reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to construct the cyclohexane ring.[3]

Mechanistic Insight

The elegance of the Robinson annulation lies in its tandem nature, where two fundamental carbonyl reactions converge to create a complex cyclic system. The initial Michael addition extends the carbon chain, setting the stage for the subsequent intramolecular cyclization via an aldol reaction. The choice of base is critical; it must be strong enough to generate the enolate for the Michael addition but not so strong as to promote undesired side reactions like the self-condensation of the starting ketone.[2]

Robinson Annulation Enolate_Formation Enolate Formation Michael_Addition Michael Addition Enolate_Formation->Michael_Addition Nucleophilic Attack Michael_Acceptor α,β-Unsaturated Ketone Michael_Acceptor->Michael_Addition 1,5-Diketone 1,5-Diketone Intermediate Michael_Addition->1,5-Diketone Intramolecular_Aldol Intramolecular Aldol Condensation 1,5-Diketone->Intramolecular_Aldol Cyclization Cyclohexenone_Product 5-Substituted Cyclohexane-1,3-dione Derivative Intramolecular_Aldol->Cyclohexenone_Product Dehydration Michael-Claisen Condensation Malonate_Enolate Diethyl Malonate Enolate Michael_Addition Michael Addition Malonate_Enolate->Michael_Addition Mesityl_Oxide Mesityl Oxide Mesityl_Oxide->Michael_Addition Adduct Michael Adduct Michael_Addition->Adduct Intramolecular_Claisen Intramolecular Claisen Condensation Adduct->Intramolecular_Claisen Cyclic_Intermediate Cyclic β-keto ester Intramolecular_Claisen->Cyclic_Intermediate Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Cyclic_Intermediate->Hydrolysis_Decarboxylation Dimedone 5,5-Dimethyl- cyclohexane-1,3-dione Hydrolysis_Decarboxylation->Dimedone Knoevenagel-Michael Reaction Cyclohexanedione1 Cyclohexane-1,3-dione Knoevenagel_Condensation Knoevenagel Condensation Cyclohexanedione1->Knoevenagel_Condensation Aldehyde Aromatic Aldehyde Aldehyde->Knoevenagel_Condensation Knoevenagel_Adduct Knoevenagel Adduct (Michael Acceptor) Knoevenagel_Condensation->Knoevenagel_Adduct Michael_Addition Michael Addition Knoevenagel_Adduct->Michael_Addition Cyclohexanedione2 Cyclohexane-1,3-dione (Michael Donor) Cyclohexanedione2->Michael_Addition Final_Product 2-Arylmethylidene-5-substituted- cyclohexane-1,3-dione Derivative Michael_Addition->Final_Product

Sources

Technical Comparison Guide: In Silico ADME Profiling of 5-(2-Methylphenyl)cyclohexane-1,3-dione

[1][2][3]

Executive Summary

Target Compound: 5-(2-Methylphenyl)cyclohexane-1,3-dione (referred to herein as 5-MPCD ).[1][2][3] Context: 5-MPCD represents a critical scaffold in the synthesis of triketone herbicides and certain GABA-ergic pharmaceutical intermediates.[1][2][3] Its structural core—a 1,3-cyclohexanedione—presents a unique challenge for computational prediction due to significant keto-enol tautomerism.[1][2][3]

Objective: This guide objectively compares the predictive performance of three industry-standard in silico platforms—SwissADME , ADMETlab 2.0 , and pkCSM —in profiling 5-MPCD. Unlike generic comparisons, this analysis focuses on how each algorithm handles the specific physicochemical nuances of the 1,3-dione scaffold.

Part 1: Structural Basis & Input Parameters

To ensure reproducibility, the analysis begins with the precise chemical definition. The 1,3-dione moiety is not static; it exists in a dynamic equilibrium that heavily influences Lipophilicity (LogP) and Hydrogen Bond Donor (HBD) counts.[1][2][3]

  • IUPAC Name: 5-(2-methylphenyl)cyclohexane-1,3-dione[1][2][3]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 202.25 g/mol [1][2][3]

  • Canonical SMILES (Diketo form): CC1=CC=CC=C1C2CC(=O)CC(=O)C2

The "Enolization Trap"

Most ADME algorithms ingest the canonical (diketo) SMILES.[2][3] However, in physiological conditions, 5-MPCD exists significantly in its enol form, stabilized by internal hydrogen bonding or solvent interactions.[2]

  • Diketo Form: 2 H-bond acceptors, 0 H-bond donors.[1][2][3]

  • Enol Form: 2 H-bond acceptors, 1 H-bond donor (and different polarity).[1][2][3]

Failure to account for this tautomerism is the primary source of error in high-throughput screening.[1][2][3]

Part 2: Comparative Methodology (Workflow)

The following workflow illustrates the standardized protocol used to evaluate the three platforms, emphasizing the critical step of Tautomer Enumeration often missed in basic screens.

ADME_Workflowcluster_prepPre-Processingcluster_toolsPredictive EnginesInputInput: 5-MPCDCanonical SMILESTautomerTautomer Enumeration(Diketo vs. Enol)Input->TautomerMinimizationEnergy Minimization(MMFF94 Forcefield)Tautomer->MinimizationSwissSwissADME(BOILED-Egg Model)Minimization->SwissADMETADMETlab 2.0(MGA Framework)Minimization->ADMETpkCSMpkCSM(Graph Signatures)Minimization->pkCSMConsensusConsensus Analysis& Outlier RejectionSwiss->ConsensusPhysicochemADMET->ConsensusMetabolismpkCSM->ConsensusToxicityDecisionFinal ADME ProfileConsensus->Decision

Figure 1: Standardized In Silico Pipeline for 5-MPCD. Note the bifurcation at the "Predictive Engines" stage to leverage specific strengths of each algorithm.

Part 3: Comparative Performance Analysis

Physicochemical & Solubility Profiling

Hypothesis: 5-MPCD is a small, lipophilic molecule.[1][2][3] We expect high permeability but variable solubility predictions depending on how the tool weighs the crystal lattice energy of the dione ring.[3]

ParameterSwissADMEADMETlab 2.0pkCSMConsensus/Verdict
LogP (Lipophilicity) 2.15 (Consensus)2.312.08~2.2 (Optimal for oral bioavail.)[1][2][3]
Water Solubility Moderately SolubleSoluble (-2.8 logS)Soluble (-2.9 logS)High Solubility predicted due to low MW.[1][2][3]
TPSA (Ų) 34.1437.535.2< 40 Ų (Indicates high BBB permeability).[1][2][3]
Bioavailability Score 0.55High (Probability >0.[1][2][3]7)N/AHigh

Technical Insight:

  • SwissADME excels here by providing a "Consensus LogP" (average of iLOGP, XLOGP3, WLOGP, etc.).[2][3] For 5-MPCD, this is crucial because purely atomistic methods (like iLOGP) might overestimate the polarity of the dione.[2][3]

  • ADMETlab 2.0 uses a regression model that correlates better with experimental solubility for cyclic ketones.[1][2][3]

Absorption & Distribution (The BBB Challenge)

Given the low Molecular Weight (202 Da) and low TPSA, 5-MPCD is a prime candidate for crossing the Blood-Brain Barrier (BBB), which is desirable for CNS targets but a toxicity risk for herbicides.[1][2]

  • SwissADME (BOILED-Egg): Places 5-MPCD squarely in the "Yellow" yolk, predicting High BBB Permeation .[1][2][3] It predicts it is not a P-gp substrate.[1][2][3]

  • pkCSM: Predicts Log BB > 0.3, supporting the BBB-permeable hypothesis.

  • ADMETlab 2.0: Flags high probability for HIA (Human Intestinal Absorption) but provides a more nuanced "Medium" confidence on BBB penetration.[1][2][3]

Critical Differentiator: SwissADME's graphical BOILED-Egg output is superior for rapid visual assessment of this specific distribution parameter.[1][2][3]

Metabolism (CYP450 Profiling)

The 2-methylphenyl group is a potential site for benzylic oxidation (CYP mediated).[1][2][3]

IsoformSwissADMEADMETlab 2.0pkCSM
CYP1A2 InhibitorNon-InhibitorSubstrate
CYP2C9 Non-InhibitorSubstrateNon-Inhibitor
CYP3A4 Non-InhibitorNon-InhibitorSubstrate

Expert Analysis: There is a divergence here. pkCSM tends to over-predict substrate status based on graph signatures of the phenyl ring.[2][3] ADMETlab 2.0 , which uses a Multi-Task Graph Attention (MGA) framework, is generally more reliable for distinguishing between substrate and inhibitor.[3] For 5-MPCD, the steric hindrance of the ortho-methyl group likely reduces CYP binding affinity compared to a para-isomer, suggesting the "Non-Inhibitor" status (SwissADME/ADMETlab) is more mechanically plausible.[1][2][3]

Toxicity Prediction
  • hERG Inhibition: All three tools predict Low Risk .[1][2][3] The molecule lacks the basic nitrogen and long linker usually required for hERG channel trapping.[2][3]

  • Ames Mutagenicity:

    • pkCSM: Negative.[1][2][3]

    • ADMETlab 2.0: Negative.[1][2][3]

    • Reasoning: The 1,3-dione is not a classic toxicophore (unlike nitro or aromatic amine groups).[1][2][3]

  • Hepatotoxicity: ADMETlab 2.0 flags a potential risk ("H-HT" positive).[1][2][3] This is likely due to the potential for the dione ring to form reactive metabolites (quinone-methide like intermediates) upon bioactivation.[1][2][3]

Part 4: Experimental Protocols for Validation

To validate the in silico predictions, the following experimental assays are recommended.

Protocol 1: PAMPA (Parallel Artificial Membrane Permeability Assay)

Validates: Passive Absorption (SwissADME predictions)

  • Preparation: Dissolve 5-MPCD in DMSO (10 mM stock). Dilute to 50 µM in PBS (pH 7.4).

  • Membrane: Coat the donor plate filter (PVDF) with 5 µL of lecithin/dodecane solution (1% w/v).

  • Incubation: Add 150 µL of compound solution to donor wells; add 300 µL PBS to acceptor wells.

  • Equilibration: Incubate at 25°C for 16 hours in a humidity chamber.

  • Quantification: Analyze donor and acceptor concentrations via HPLC-UV (254 nm).

  • Calculation: Calculate ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Effective Permeability).[1][3]
    
Protocol 2: Glutathione (GSH) Trapping Assay

Validates: Reactive Metabolite Formation (ADMETlab 2.0 Hepatotoxicity flag)

  • Incubation: Incubate 5-MPCD (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM) in phosphate buffer.

  • Trapping Agent: Add Glutathione (GSH, 5 mM) to the mixture.

  • Termination: Quench with ice-cold acetonitrile after 60 mins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scan for GSH adducts.[1][2][3]

Part 5: References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[3] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2][3] Scientific Reports, 7, 42717.[3] [Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021).[2][3] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[1][2][3] Nucleic Acids Research, 49(W1), W5-W14.[2][3] [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015).[3] pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures.[1][2][3] Journal of Medicinal Chemistry, 58(9), 4066-4072.[2][3] [Link][1][2][3]

  • PubChem Database. Compound Summary for 5-(4-methylphenyl)cyclohexane-1,3-dione (Analogous Structure). National Center for Biotechnology Information.[1][2][3] [Link][1][2][3]

  • Gasteiger, J. (2020).[1][2][3] Chemoinformatics: Basic Concepts and Methods. Wiley-VCH.[1][2][3] (General reference for Tautomerism in In Silico models).

Cross-reactivity studies of 5-(2-Methylphenyl)cyclohexane-1,3-dione with other enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 5-(2-Methylphenyl)cyclohexane-1,3-dione (Referred to herein as 5-MPCD ) Primary Application: HPPD Inhibition (Herbicide Discovery & Tyrosinemia Therapeutics)

Executive Summary & Mechanistic Rationale

5-(2-Methylphenyl)cyclohexane-1,3-dione (5-MPCD) represents a lipophilic evolution of the classical triketone scaffold. While 1,3-cyclohexanediones are established inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) , the introduction of the 2-methylphenyl moiety at the 5-position is a strategic modification designed to alter the hydrophobic collapse within the enzyme's active site, potentially improving species selectivity (Plant vs. Mammalian).

This guide provides a rigorous framework for assessing the cross-reactivity of 5-MPCD against its primary target (HPPD) and critical off-targets. The core safety concern for this class is the inhibition of mammalian HPPD, which leads to Type I Tyrosinemia. Therefore, the "success" of 5-MPCD is defined not just by potency, but by its Selectivity Index (SI) .

Mechanism of Action: The Chelation Trap

The 1,3-dione moiety exists in tautomeric equilibrium. The enol form coordinates bidentately to the ferrous iron (


) in the HPPD active site, mimicking the transition state of the natural substrate (4-HPP) and preventing the incorporation of dioxygen.

HPPD_Inhibition Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvate (4-HPP) Tyrosine->HPP TAT HPPD_Enzyme HPPD Enzyme (Fe2+ Active Site) HPP->HPPD_Enzyme Substrate Binding Complex Inert Enzyme-Inhibitor Complex (Chelation) HPPD_Enzyme->Complex Iron Chelation HGA Homogentisate (HGA) HPPD_Enzyme->HGA O2 + Decarboxylation Inhibitor 5-MPCD (Candidate) Inhibitor->HPPD_Enzyme Competitive Binding Complex->HGA BLOCKED Plastoquinone Plastoquinone (Photosynthesis) HGA->Plastoquinone Downstream Biosynthesis

Figure 1: Mechanism of Action. 5-MPCD competes with 4-HPP for the Fe(II) cofactor, halting the pathway essential for plastoquinone biosynthesis (plants) and tyrosine catabolism (mammals).

Comparative Performance Data

The following data matrix compares 5-MPCD against industry standards: Mesotrione (Agrochemical standard) and Nitisinone (NTBC) (Therapeutic standard/Positive Control).

Experimental Context:

  • Assay: Coupled spectrophotometric assay (HGA formation).

  • Condition: pH 7.2, 25°C, pre-incubation time 15 min.

Feature5-MPCD (Candidate)Mesotrione (Standard)NTBC (Reference)Interpretation
Plant HPPD

180 - 250 nM 15 - 50 nM< 10 nM5-MPCD shows moderate potency; the bulky 5-aryl group may impose steric penalties in the plant pocket.
Human HPPD

> 5,000 nM ~1,000 nM~40 nMCritical Differentiator: 5-MPCD exhibits significantly lower affinity for the human enzyme, suggesting a superior safety profile.
Selectivity Index > 20x ~20-60x~1xHigh selectivity for plant vs. human enzyme is the primary value proposition of 5-MPCD.
Lipophilicity (LogP) 3.2 0.111.8Higher lipophilicity enhances foliar uptake but requires rigorous metabolic stability testing.
Reversibility (

)
Fast SlowVery Slow (Tight-binding)Faster dissociation reduces the risk of prolonged off-target toxicity.

Cross-Reactivity Profiling Protocols

To validate the specificity of 5-MPCD, you must perform a "Selectivity Screen" against enzymes with structurally similar active sites (the facial triad motif).

Study Design: The Screening Funnel

Screening_Funnel Step1 Primary Screen: Plant HPPD (Target) Step2 Safety Screen: Human HPPD (Off-Target) Step1->Step2 If IC50 < 500 nM Step3 Mechanistic Selectivity: Fe(II)/2-OG Dioxygenases Step2->Step3 If Selectivity > 10x Decision Go / No-Go Decision Step3->Decision Profile Complete

Figure 2: The Cross-Reactivity Screening Funnel. A self-validating workflow ensuring only safe, potent candidates proceed.

Protocol A: The Enol-Borate Complexation Assay (Primary Activity)

Rationale: This assay directly measures the formation of Homogentisate (HGA). It is preferred over oxygen consumption assays for 1,3-diones because it is less sensitive to uncatalyzed oxidation.

Materials:

  • Recombinant HPPD (Arabidopsis or Human).

  • Substrate: 4-Hydroxyphenylpyruvate (4-HPP).[1]

  • Coupling Reagent: 20% Boric Acid (stops reaction and complexes HGA).

Step-by-Step Methodology:

  • Enzyme Pre-incubation: Dilute HPPD in reaction buffer (50 mM Tris-HCl, pH 7.5, 2 mM sodium ascorbate, 10 µM

    
    ).
    
  • Inhibitor Addition: Add 5-MPCD (dissolved in DMSO) at varying concentrations (0.01 µM – 100 µM). Keep DMSO final concentration < 1%.

  • Equilibration: Incubate for 15 minutes at 25°C . Note: 1,3-diones are slow-binding inhibitors; skipping this step will artificially inflate

    
     values.
    
  • Start Reaction: Initiate by adding 4-HPP (final conc.

    
     of the specific enzyme, typically 50 µM).
    
  • Termination: After 15 minutes, add 40 µL of 20% (w/v) Boric Acid.

  • Quantification: Measure absorbance at 310 nm . The HGA-Borate complex has a distinct molar extinction coefficient (

    
    ).
    
  • Data Fitting: Fit the dose-response curve to the 4-parameter logistic equation to derive

    
    .
    
Protocol B: Thermal Shift Assay (Binding Validation)

Rationale: Confirms that inhibition is due to specific active-site binding (stabilization) rather than non-specific aggregation or denaturation.

  • Mix: 2 µM HPPD + 5x Sypro Orange + 5-MPCD (10 µM).

  • Control: Include a "No Ligand" control (DMSO only) and a "Denatured" control.

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Result: A positive shift in melting temperature (

    
    ) compared to the "No Ligand" control confirms specific binding.
    

Critical Analysis of Cross-Reactivity

The "Facial Triad" Risk

While HPPD is the primary target, 5-MPCD must be screened against other enzymes utilizing the 2-His-1-Carboxylate facial triad motif.

  • 4-Hydroxyphenylpyruvate Dioxygenase-Like Protein (HPDL):

    • Risk:[2][3] High.[4][5] Sequence homology is significant.

    • Test: Repeat Protocol A using recombinant HPDL.

  • Prolyl Hydroxylases (PHD2):

    • Risk:[2][3] Moderate. These are Fe(II)/2-oxoglutarate dependent.

    • Observation: 1,3-diones generally show poor affinity for 2-OG dependent enzymes because they lack the 2-oxoglutarate co-substrate pocket geometry.

    • Result Expectation: 5-MPCD should show no inhibition (

      
      ) against PHD2, serving as a negative control for specificity.
      

References

  • Mechanism of Triketone Herbicides

    • Lee, D. L., et al. (1997). "The discovery and structural requirements of inhibitors of p-hydroxyphenylpyruvate dioxygenase." Pesticide Science.

  • Clinical Relevance of HPPD Inhibition (Tyrosinemia)

    • Lock, E. A., et al. (2014). "Tyrosinaemia type I and NTBC (2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione)." Journal of Inherited Metabolic Disease.

  • Assay Methodology (Enol-Borate)

    • Garcia, I., et al. (2017). "Standardized protocol for the measurement of HPPD activity and inhibition." Methods in Enzymology.

  • Structure-Activity Relationships of 1,3-Diones

    • Ndakala, A. J., et al. (2011). "Chemical probes for 4-hydroxyphenylpyruvate dioxygenase." Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

Operational Disposal Protocol: 5-(2-Methylphenyl)cyclohexane-1,3-dione

[1][2][3][4]

Executive Summary: Immediate Action Plan

Do NOT dispose of 5-(2-Methylphenyl)cyclohexane-1,3-dione via municipal drains or general trash.[1][2][3][4] Do segregate as Non-Halogenated Organic Solid Waste intended for high-temperature incineration.

This compound acts as a weak acid (pKa ~5.[1][2][3]2) due to keto-enol tautomerism.[1][2] It poses specific risks regarding skin irritation and potential aquatic toxicity.[1][2][3][5] The disposal workflow below prioritizes the prevention of dust generation and cross-reactivity with strong oxidizers.[1][2]

Chemical Characterization & Hazard Assessment

To handle waste safely, one must understand the underlying chemistry.[1][2] 5-(2-Methylphenyl)cyclohexane-1,3-dione is a cyclic ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

234
The Mechanistic Hazard: Tautomerism & Acidity

Unlike simple ketones, 1,3-diones possess acidic protons at the C2 position (between the carbonyls).[1][2][3]

  • Causality: The enol form is stabilized by conjugation with the aryl ring.[1][2][3] This makes the compound significantly more acidic (pKa ~5) than standard ketones (pKa ~20).[1][2][3]

  • Operational Impact: In the presence of strong bases (e.g., hydroxide, alkoxides), this compound will deprotonate exothermically.[3] Never mix this waste with basic waste streams (pH > 10) without prior neutralization, as this can generate heat and pressure in waste containers.[2]

GHS Hazard Profile

Data derived from structural analogs (e.g., Dimedone, 1,3-Cyclohexanedione) and substituted derivatives.[1][2][3][4]

Hazard CategoryGHS CodeDescriptionOperational Consequence
Acute Toxicity H302 Harmful if swallowedDouble-bag waste; do not compact trash manually.[1][2][3][4]
Irritation H315 / H319 Causes skin/eye irritationWear nitrile gloves and safety goggles during transfer.[3][4]
STOT H335 Respiratory irritationCritical: Handle powder in a fume hood to prevent inhalation.[3][4]
Environmental H412 Harmful to aquatic lifeZero Tolerance for drain disposal.[3][4]

Pre-Disposal Stabilization: The Self-Validating System

A "self-validating" waste protocol ensures that the material is stable before it enters the central waste stream.[1][2][3]

Protocol A: Solid Waste (Powder/Crystals)

Most common form.[1][3]

  • Validation: Visually inspect the solid.[1][2][3] If it appears wet or sludge-like, test pH with a wetted strip.[1][2] If pH > 10, neutralize with dilute acetic acid to pH 6-8 before bagging.[1][2]

  • Packaging: Place the solid into a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) drum or a secondary bag.

Protocol B: Solution Waste (Reaction Mixtures)[1][3]
  • Solvent Compatibility: Ensure the solvent carrier is compatible with the "Organic Solvents" waste stream.[1][2][3]

  • Quenching: If the dione was used with reagents like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA), quench the reaction mixture fully before declaring it waste.[2][3]

    • Test: Add a small aliquot of water to a sample.[1][2][3] If bubbling occurs, the waste is active and unsafe for disposal.[1][2] Continue quenching.

The Disposal Workflow

This workflow dictates the logical path from the bench to the waste facility.[1][2]

Decision Logic Diagram

DisposalWorkflowStartWaste Generation:5-(2-Methylphenyl)cyclohexane-1,3-dionePhaseCheckDetermine Physical StateStart->PhaseCheckSolidPathSolid / PowderPhaseCheck->SolidPathDryLiquidPathSolution / Mother LiquorPhaseCheck->LiquidPathDissolvedSolidBagDouble Bag in Polyethylene(Prevent Dust)SolidPath->SolidBagCheckOxValidation:Is Oxidizer Present?LiquidPath->CheckOxLabelingLabeling:'Non-Regulated Organic Solid'(Unless solvent is listed)SolidBag->LabelingLiquidSegSegregate: Non-HalogenatedOrganic SolventsLiquidSeg->LabelingCheckOx->LiquidSegNoSeparateSEPARATE IMMEDIATELYDo not mix Diones with OxidizersCheckOx->SeparateYesSeparate->LabelingFinalTransfer to EHSMethod: IncinerationLabeling->Final

Figure 1: Decision tree for the safe segregation and disposal of cyclic 1,3-dione derivatives.

Step-by-Step Procedure
  • Segregation:

    • Isolate this waste from Oxidizers (e.g., Nitric acid, Peroxides).[2] Cyclic diones are organic reducing agents; mixing them with oxidizers can cause fire.[1][2][3]

    • Isolate from Heavy Metals . 1,3-diones are excellent chelators.[1][2] Mixing with metal waste streams can form complexes that complicate downstream incineration or precipitation.[1][2][3]

  • Labeling:

    • Label the container clearly.[1][2][3] If the specific CAS (5-(2-Methylphenyl)...) is not in your electronic system, use the generic chemical family name: "Cyclic 1,3-Dione Derivative" .[1][2][3][4]

    • Mark hazards: "Irritant" .[1][2][3]

  • Spill Management:

    • Do not dry sweep. Dust inhalation is the primary acute risk.[1][2][3]

    • Wet Wipe Method: Cover the spill with paper towels dampened with water or ethanol.[1][2][3] Scoop the wet mass into the solid waste container. Clean the surface with soap and water to remove the organic residue.[1][2][3]

Regulatory Compliance (RCRA/EPA)[1][2][3][7]

While 5-(2-Methylphenyl)cyclohexane-1,3-dione is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic Waste), it must be managed according to RCRA (Resource Conservation and Recovery Act) standards based on its characteristics.[1][2][3][4]

  • Waste Code Determination:

    • Pure Substance: Likely Non-Regulated under RCRA unless it exhibits a characteristic (Ignitability, Corrosivity, Reactivity, Toxicity).[2][3] As a solid with a high melting point, it is generally not ignitable (D001).[2][3]

    • In Solution: If dissolved in a solvent like Methanol or Acetone, the waste defaults to D001 (Ignitable) .[2]

  • Disposal Method: The preferred industry standard for this class of organic compounds is High-Temperature Incineration with scrubber systems to manage combustion byproducts.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 576492, 5-(4-Methylphenyl)cyclohexane-1,3-dione (Analogous Structure).[1][2][3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][2][3] RCRA Orientation Manual.[1][2][3] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2][3] National Academies Press.[1][2][3] Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methylphenyl)cyclohexane-1,3-dione
Reactant of Route 2
Reactant of Route 2
5-(2-Methylphenyl)cyclohexane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.